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Core Science & Biosynthesis

Foundational

The Therapeutic Potential of Amino-Chroman-3-yl-acetic Acid: A Technical Guide to its Anticipated Biological Activities

Introduction The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with diverse and potent pharmacological activities.[1][2] This bicyclic ether, consisting of a benzene ring fused to a dihydropyran ring, serves as the foundational framework for a wide array of therapeutic agents, from anticancer and anti-inflammatory to neuroprotective and antimicrobial compounds.[1][3] The versatility of the chroman ring system allows for extensive structural modifications, enabling the fine-tuning of its biological profile. This guide focuses on a specific, yet largely unexplored derivative: amino-chroman-3-yl-acetic acid . By dissecting the known biological activities of structurally related chroman and chromone analogues, we will project the therapeutic potential of this molecule and outline a comprehensive strategy for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities within this promising class of compounds.

Anticipated Biological Activities and Mechanisms of Action

The introduction of an amino group and an acetic acid moiety at the 3-position of the chroman ring is predicted to confer a unique combination of physicochemical properties and biological activities. Based on an extensive review of the literature on substituted chromans and related benzopyran systems, we hypothesize that amino-chroman-3-yl-acetic acid will exhibit significant potential in three primary therapeutic areas: oncology, neuroprotection, and inflammation.

Anticancer Activity

The chroman and chromene skeletons are integral to numerous compounds with demonstrated anticancer properties.[2] The addition of an amino group, in particular, has been shown to be a critical determinant of cytotoxicity in various cancer cell lines.

Hypothesized Mechanism of Action: It is plausible that amino-chroman-3-yl-acetic acid will induce apoptosis in cancer cells through the modulation of key signaling pathways. Many chroman derivatives exert their anticancer effects by inhibiting kinases involved in cell proliferation and survival, such as the PI3K/Akt pathway, or by inducing cell cycle arrest.[4] For instance, certain 3-(substituted amino)chromone derivatives have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis.[5] The presence of the amino group could facilitate interactions with specific cellular targets, while the acetic acid moiety might influence solubility and cell permeability.

The proposed apoptotic pathway initiated by amino-chroman-3-yl-acetic acid could involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases and subsequent cell death.

G cluster_0 Apoptosis Induction by Amino-Chroman-3-yl-acetic Acid ACAA Amino-Chroman-3-yl-acetic Acid PI3K_Akt PI3K/Akt Pathway Inhibition ACAA->PI3K_Akt CellCycle Cell Cycle Arrest (G0/G1) ACAA->CellCycle Mitochondria Mitochondrial Stress PI3K_Akt->Mitochondria Apoptosis Apoptosis CellCycle->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism for anticancer activity.

Quantitative Data from Related Compounds:

Compound ClassCancer Cell LineIC50 (µM)Reference
3-(Substituted Amino)chromoneHep-24.1-13.1[5]
2-Amino-3-cyano-4H-chromeneSK-LU-1More active than Cisplatin[6]
2-Amino-3-cyano-4H-chromenePC-3More active than Cisplatin[6]
Chromeno[2,3-d]pyrimidineHepG-2Higher than Doxorubicin[2]
Neuroprotective Effects

Derivatives of the chroman scaffold have shown considerable promise in the context of neurodegenerative diseases such as Alzheimer's disease.[7][8] Their neuroprotective effects are often attributed to a combination of antioxidant properties and the modulation of specific signaling pathways.[9]

Hypothesized Mechanism of Action: Amino-chroman-3-yl-acetic acid is anticipated to confer neuroprotection through a multi-faceted mechanism. The chroman ring itself is a known antioxidant, capable of scavenging reactive oxygen species (ROS). Furthermore, substituted chromones have been shown to inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases.[7] The amino group could play a crucial role in binding to the active sites of these enzymes. Additionally, some chromene derivatives have been found to enhance the ERK-CREB signaling pathway, which is vital for neuronal survival.[9]

G cluster_1 Neuroprotective Mechanisms ACAA Amino-Chroman-3-yl-acetic Acid ROS Reactive Oxygen Species (ROS) ACAA->ROS Scavenging MAO_B MAO-B Inhibition ACAA->MAO_B AChE AChE Inhibition ACAA->AChE ERK_CREB ERK/CREB Pathway Activation ACAA->ERK_CREB Neuroprotection Neuroprotection MAO_B->Neuroprotection AChE->Neuroprotection ERK_CREB->Neuroprotection G cluster_2 MTT Assay Workflow Start Seed Cancer Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for assessing in vitro cytotoxicity.

Neuroprotection Assay

Objective: To evaluate the protective effects of amino-chroman-3-yl-acetic acid against neurotoxin-induced cell death in a human neuroblastoma cell line.

Protocol: SH-SY5Y Neuroprotection Assay

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells under standard conditions.

  • Pre-treatment: Pre-treat the cells with various concentrations of amino-chroman-3-yl-acetic acid for a specified period.

  • Neurotoxin Challenge: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA). [7]4. Cell Viability Assessment: After 24 hours of incubation, assess cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) and neurotoxin-treated cells.

Anti-inflammatory Assay

Objective: To determine the effect of amino-chroman-3-yl-acetic acid on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Cytokine Production Measurement in Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Compound Treatment: Treat the cells with different concentrations of amino-chroman-3-yl-acetic acid.

  • LPS Stimulation: After a pre-incubation period, stimulate the cells with LPS to induce an inflammatory response. [10]4. Supernatant Collection: Collect the cell culture supernatant after 24 hours.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production by the compound.

Conclusion and Future Directions

While direct experimental data on amino-chroman-3-yl-acetic acid is currently lacking, a comprehensive analysis of the extensive literature on related chroman and chromone derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of both an amino group and an acetic acid moiety on the chroman scaffold suggests a promising profile for anticancer, neuroprotective, and anti-inflammatory activities. The experimental protocols outlined in this guide offer a clear path forward for the synthesis and rigorous biological evaluation of this novel compound. Future research should focus on elucidating its precise mechanisms of action, evaluating its pharmacokinetic and pharmacodynamic properties in preclinical models, and exploring its structure-activity relationships through the synthesis of additional analogues. The exploration of amino-chroman-3-yl-acetic acid holds the potential to yield a new class of therapeutic agents for a range of debilitating diseases.

References

  • Synthesis and Antitumor Activity of Novel 3-(Substituted Amino) chromone Derivatives. (URL: [Link])

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. (URL: [Link])

  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega. (URL: [Link])

  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. (URL: [Link])

  • Review on Chromen derivatives and their Pharmacological Activities. ResearchGate. (URL: [Link])

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/36573048/)
  • Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease. PMC. (URL: [Link])

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI. (URL: [Link])

  • Full article: Synthesis and biological evaluation of novel 3-substituted amino-4-hydroxylcoumarin derivatives as chitin synthase inhibitors and antifungal agents. (URL: [Link])

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PMC. (URL: [Link])

  • Pharmacological Advances of Coumarin and Its Derivatives. (URL: [Link])

  • Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity. PharmaInfo. (URL: [Link])

  • Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents. PMC. (URL: [Link])

  • synthesis-and-antiinflammatory-activity-of-substituted-2oxochromen3ylbenzamides.pdf. Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PMC. (URL: [Link])

  • Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. PubMed. (URL: [Link])

  • Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative | Request PDF. ResearchGate. (URL: [Link])

  • Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PMC. (URL: [Link])

  • Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. PubMed. (URL: [Link])

  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. (URL: [Link])

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega. ACS Publications. (URL: [Link])

Sources

Exploratory

amino-chroman-3-yl-acetic acid mechanism of action in vitro

An In-Depth Technical Guide on the In Vitro Mechanisms of Action of the Chroman Scaffold and its Derivatives Introduction The chroman ring system is a "privileged scaffold" in medicinal chemistry, forming the core of a v...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Mechanisms of Action of the Chroman Scaffold and its Derivatives

Introduction

The chroman ring system is a "privileged scaffold" in medicinal chemistry, forming the core of a vast array of naturally occurring and synthetic molecules with significant therapeutic potential.[1][2] This guide provides an in-depth exploration of the diverse in vitro mechanisms of action associated with chroman derivatives, with a particular focus on functionalities, such as amino and acetic acid moieties, that are of interest to researchers and drug development professionals. While specific data for a compound named "amino-chroman-3-yl-acetic acid" is not extensively available in the public domain, this document synthesizes the wealth of information on the bioactivity of structurally related chroman and chromone derivatives. Our focus is to elucidate the core mechanistic principles and provide practical, field-proven insights into the experimental workflows used to characterize these promising compounds.

Diverse Biological Activities of the Chroman Scaffold

The chroman framework is a versatile platform that has been shown to interact with a multitude of cellular targets, leading to a broad spectrum of biological activities.[2][3] These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[2][3][4][5] The specific mechanism of action is highly dependent on the nature and position of substituents on the chroman ring.

Core In Vitro Mechanisms of Action

Enzyme Inhibition: A Prominent Mode of Action

A significant body of research has demonstrated that chroman and chromone derivatives can act as potent inhibitors of various enzymes. This inhibitory activity is a key mechanism underlying their therapeutic effects.

Sirtuin 2 (SIRT2), a class III histone deacetylase, is a promising therapeutic target for neurodegenerative diseases and cancer. Several studies have identified chroman-4-one and chromone derivatives as potent and selective SIRT2 inhibitors.[6][7]

Mechanism of Inhibition: The chroman-4-one scaffold serves as a privileged structure for binding to the active site of SIRT2.[6] Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the chroman ring can significantly influence inhibitory potency and selectivity.[6][7] For instance, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 value of 4.5 μM.[6] The inhibition is often selective for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[6][7]

Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for assessing the SIRT2 inhibitory activity of test compounds.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)

  • NAD+ (SIRT2 co-factor)

  • Test compounds (chroman derivatives)

  • SIRT2 inhibitor (positive control, e.g., Suramin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant SIRT2 enzyme, and the fluorogenic substrate.

  • Add the test compounds or positive control to the respective wells. Include a "no inhibitor" control.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate at 37°C for a further period (e.g., 15 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation: SIRT2 Inhibition by Chroman-4-one Derivatives

CompoundConcentration (µM)% SIRT2 InhibitionIC50 (µM)Reference
8-bromo-6-chloro-2-pentylchroman-4-one200884.5[6]
Trisubstituted chroman-4-onesVariesUp to >80%Varies[7]

Signaling Pathway Visualization

SIRT2_Inhibition Chroman Derivative Chroman Derivative SIRT2 SIRT2 Chroman Derivative->SIRT2 Inhibits Acetylated Substrate Acetylated Substrate SIRT2->Acetylated Substrate Deacetylates Cellular Processes Cellular Processes SIRT2->Cellular Processes Regulates Deacetylated Substrate Deacetylated Substrate Cellular Processes (e.g., Proliferation) Cellular Processes (e.g., Proliferation)

Caption: Inhibition of SIRT2 by chroman derivatives.

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Certain 3-styrylchromone derivatives have been identified as potent and selective MAO-B inhibitors.[8][9]

Mechanism of Inhibition: These derivatives act as reversible and mixed-type inhibitors of MAO-B, suggesting a tight-binding interaction with the enzyme.[9] SAR studies have revealed that substituents on both the chromone ring and the styryl moiety play a crucial role in determining the inhibitory potency and selectivity.[8][9] For example, a compound with a methoxy group on the chromone ring and a chlorine atom on the phenyl ring exhibited a potent IC50 value of 2.2 nM for MAO-B.[9]

Experimental Protocol: In Vitro MAO-B Inhibition Assay

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Test compounds (3-styrylchromone derivatives)

  • MAO-B inhibitor (positive control, e.g., safinamide)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Pre-incubate the MAO-B enzyme with various concentrations of the test compounds or positive control in the assay buffer.

  • Initiate the reaction by adding the MAO-B substrate.

  • Incubate at 37°C for a specified time.

  • Add the detection reagent to measure the production of hydrogen peroxide, a byproduct of the MAO-B reaction.

  • Incubate for a further period to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Data Presentation: MAO-B Inhibition by 3-Styrylchromone Derivatives

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)Reference
Compound 192.2>10000>4545[9]
Compound 183.1>10000>3225[8]
Safinamide (control)50>10000>200[8]

Mechanism Visualization

MAOB_Inhibition 3-Styrylchromone 3-Styrylchromone MAO-B MAO-B 3-Styrylchromone->MAO-B Inhibits Dopamine Dopamine MAO-B->Dopamine Degrades Metabolites Metabolites Neurotransmission Neurotransmission Dopamine->Neurotransmission Modulates

Caption: MAO-B inhibition by 3-styrylchromone derivatives.

Anticancer Mechanisms: Induction of Apoptosis and Autophagy

Chroman and chromanone derivatives have demonstrated significant anticancer activity in various cancer cell lines.[2][4][10] Their cytotoxic effects are often mediated through the induction of programmed cell death (apoptosis) and autophagy.[10]

Mechanism of Action: These compounds can trigger apoptosis through various molecular pathways.[10] In colorectal cancer cell lines, for instance, certain flavanone/chromanone derivatives have been shown to induce autophagy, as evidenced by increased monodansylcadaverine (MDC) fluorescence.[10] The specific pathway activated depends on the chemical structure of the derivative and the cancer cell type.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT 116)

  • Cell culture medium and supplements

  • Test compounds (chroman derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]

Data Presentation: Cytotoxicity of Chromanone Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Derivative 1LoVo~8-30[10]
Derivative 3HCT 116~8-30[10]
Derivative 5SW620~8-30[10]
Compound 6iMCF-734.7[4]

Workflow Visualization

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antioxidant Activity: Free Radical Scavenging

The chroman scaffold is the core structure of Vitamin E (tocopherols and tocotrienols), which are well-known for their potent antioxidant properties.[1] Synthetic chroman and chromone derivatives also exhibit significant free radical scavenging activity.[12][13]

Mechanism of Action: The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom from a hydroxyl group on the chroman ring to a free radical, thereby neutralizing it. The presence and position of hydroxyl and other electron-donating groups on the aromatic ring are critical for this activity.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This is a common and straightforward assay to evaluate the antioxidant capacity of compounds.[12][13]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

  • Test compounds (chroman derivatives)

  • Antioxidant (positive control, e.g., Trolox, a water-soluble analog of Vitamin E)

  • Methanol or ethanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add the DPPH solution to the wells containing the test compounds or positive control.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm). The reduction in absorbance indicates the scavenging of DPPH radicals.

  • Calculate the percentage of radical scavenging activity and determine the EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals).[13]

Data Presentation: Antioxidant Activity of 3-Styrylchromone Derivatives

CompoundDPPH Scavenging EC50 (µM)Reference
Compound 15 (catechol moiety)17[13]
Compound 20 (catechol moiety)23[13]

Mechanism Visualization

Antioxidant_Mechanism Chroman Derivative (with -OH) Chroman Derivative (with -OH) Free Radical (DPPH•) Free Radical (DPPH•) Neutralized DPPH-H Neutralized DPPH-H Chroman Radical Chroman Radical Chroman Derivative (with -OH)Free Radical (DPPH•) Chroman Derivative (with -OH)Free Radical (DPPH•) Neutralized DPPH-HChroman Radical Neutralized DPPH-HChroman Radical Chroman Derivative (with -OH)Free Radical (DPPH•)->Neutralized DPPH-HChroman Radical

Caption: Free radical scavenging by a hydroxylated chroman derivative.

Conclusion

The chroman scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of in vitro mechanisms of action. From potent and selective enzyme inhibition to the induction of cancer cell death and significant antioxidant activity, the therapeutic potential of this chemical class is vast. This technical guide has provided an overview of the core in vitro mechanisms, along with detailed experimental protocols and data interpretation, to empower researchers and drug development professionals in their exploration of novel chroman-based therapeutics. Further investigation into the structure-activity relationships of amino- and acetic acid-substituted chromans will undoubtedly uncover new and potent drug candidates.

References

  • Synthesis and Antitumor Activity of Novel 3-(Substituted Amino) chromone Derivatives. (n.d.).
  • Review on Chromen derivatives and their Pharmacological Activities. (n.d.).
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022, May 9).
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. (2025, April 28).
  • In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. (2024, July 28).
  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - Dove Medical Press. (2016, September 2).
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (2025, August 31).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012, July 2).
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC. (2024, December 3).
  • Application Notes and Protocols: In Vitro Assays for Evaluating 2,5-Dimethylchroman-4-one Bioactivity - Benchchem. (n.d.).
  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | Journal of Medicinal Chemistry - ACS Publications. (2014, November 10).
  • Design, Synthesis, and Biological Evaluation of Chromone Derivatives as STAT1 Inhibitors for Treatment of Nonalcoholic Steatohepatitis - ACS Publications. (2026, January 27).
  • Synthesis and biological evaluation of 3-styrylchromone derivatives as selective monoamine oxidase B inhibitors. (n.d.).
  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives - Der Pharma Chemica. (n.d.).
  • Design, Synthesis and Biological Evaluation of Chromeno[3,4‑b]xanthones as Multifunctional Agents for Alzheimer's Disease - PMC. (n.d.).
  • Synthesis and biological evaluation of 3-styrylchromone derivatives as selective monoamine oxidase B inhibitors - PubMed. (2021, July 15).
  • Biological and Medicinal Properties of Natural Chromones and Chromanones | ACS Omega. (2024, May 9).
  • Synthesis of a new amino acid derivative with long‐lasting hair shape control effects and elucidation of its mechanisms - Kobe University. (2025, January 17).
  • Synthesis and biological evaluation of 3-styrylchromone derivatives as free radical scavengers and α-glucosidase inhibitors - PubMed. (n.d.).

Sources

Foundational

structural properties and stereochemistry of amino-chroman-3-yl-acetic acid

An In-Depth Technical Guide to the Structural Properties and Stereochemistry of (3-Amino-3-carboxymethyl)chroman Abstract Amino-chroman-3-yl-acetic acid, a molecule integrating a privileged chroman scaffold with an α-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Properties and Stereochemistry of (3-Amino-3-carboxymethyl)chroman

Abstract

Amino-chroman-3-yl-acetic acid, a molecule integrating a privileged chroman scaffold with an α-amino acid moiety, represents a compound of significant interest for medicinal chemistry and drug development. Its rigid bicyclic structure offers a conformationally constrained framework, while the presence of a chiral center at the C3 position introduces critical stereochemical considerations that can profoundly influence biological activity. This technical guide provides a comprehensive analysis of the structural properties, stereochemistry, and potential synthetic routes for this compound. We will delve into its spectroscopic characteristics, the pivotal role of its enantiomers, and established methodologies for their separation and absolute configuration assignment. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design of novel therapeutics, particularly those targeting the central nervous system and applications involving peptidomimetics.

Part 1: Introduction to the Core Scaffold

The Privileged Chroman Ring System

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic motif found in a multitude of natural products and synthetic molecules with diverse pharmacological profiles.[1] Its unique combination of a rigid aromatic portion and a flexible saturated heterocyclic ring makes it an ideal scaffold for interacting with various biological targets. Molecules incorporating the chroman ring have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties, marking it as a "privileged structure" in medicinal chemistry.[1][2]

Overview of Amino-chroman-3-yl-acetic acid

Amino-chroman-3-yl-acetic acid (CAS No. 1706575-50-9) is a synthetic derivative that embeds an α-amino acid functional group directly onto the C3 position of the chroman ring.[3][4] This unique arrangement classifies it as a conformationally restricted amino acid analogue. The direct attachment of both the amino and acetic acid groups to the same carbon atom (C3) creates a stereocenter, a feature of paramount importance for its interaction with chiral biological systems like enzymes and receptors.

Diagram 1: Molecular Structure of Amino-chroman-3-yl-acetic acid

Caption: 2D structure highlighting the key functional groups and the C3 chiral center.

Part 2: Core Structural Properties & Spectroscopic Analysis

Molecular Architecture

The molecule's structure is defined by three key components:

  • Benzopyran System: A fused bicyclic system consisting of a benzene ring and a dihydropyran ring.

  • Primary Amine (-NH₂): A basic functional group attached to C3, capable of acting as a hydrogen bond donor and proton acceptor.

  • Carboxylic Acid (-CH₂COOH): An acidic functional group attached to C3, which can act as a hydrogen bond donor and acceptor.

In physiological conditions, the molecule is expected to exist as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

Physicochemical Properties

The fundamental properties of amino-chroman-3-yl-acetic acid are summarized in the table below. Predicted values are included where experimental data is not available, based on the structurally similar 3-aminochroman.[5]

PropertyValueSource
IUPAC Name 2-(3-amino-3,4-dihydro-2H-chromen-3-yl)acetic acid-
CAS Number 1706575-50-9[3][4]
Molecular Formula C₁₁H₁₃NO₃[3]
Molecular Weight 207.23 g/mol [3]
Predicted pKa (Amine) ~7.5[5]
Predicted pKa (Acid) ~4-5-
Predicted Density ~1.25 ± 0.1 g/cm³[5]
Solubility Expected to be soluble in water and polar organic solvents[5]
Spectroscopic Characterization (Expected)

While specific spectra for this exact molecule are not widely published, its characteristics can be reliably predicted based on its functional groups and data from analogous structures.[6][7][8]

  • ¹H NMR:

    • Aromatic Protons: Multiple signals expected in the δ 6.5-8.0 ppm range, corresponding to the four protons on the benzene ring.

    • Chroman Protons: Complex multiplets for the diastereotopic protons at C2 and C4 (δ ~2.5-4.5 ppm).

    • Acetic Acid Protons (-CH₂-): A singlet or AB quartet around δ 2.5-3.0 ppm.

    • Amine/Ammonium and Carboxyl Protons: Broad signals that are exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the δ 115-160 ppm region.

    • Carboxylic Carbonyl (C=O): A characteristic signal downfield, expected > δ 170 ppm.

    • Chiral Center (C3): A key signal around δ 50-60 ppm.

    • Other Aliphatic Carbons (C2, C4, -CH₂-): Signals in the δ 20-70 ppm range.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Amine): Two medium bands around 3300-3500 cm⁻¹ (or a broad band for -NH₃⁺).

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

    • C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

Part 3: The Critical Role of Stereochemistry

The C3 Stereocenter

The C3 carbon of the chroman ring is attached to four distinct substituents: (1) the C2 of the pyran ring, (2) the C4 of the pyran ring, (3) the amino group, and (4) the acetic acid group. This makes C3 a chiral center, meaning the molecule is non-superimposable on its mirror image and exists as a pair of enantiomers: (R)-amino-chroman-3-yl-acetic acid and (S)-amino-chroman-3-yl-acetic acid.

Diagram 2: Enantiomers of Amino-chroman-3-yl-acetic acid

cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_img R_img S_img S_img

Caption: The (R) and (S) enantiomers, illustrating the 3D arrangement at the C3 chiral center.

Stereochemistry and Biological Activity: A Field-Proven Insight

In drug development, it is a well-established principle that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets are themselves chiral. For derivatives of 3-aminochroman, this principle has been explicitly demonstrated. Studies on compounds with dual affinity for the serotonin transporter and the 5-HT₁ₐ receptor found that the R stereochemistry at the C3 position was crucial for potent 5-HT₁ₐ antagonist activity.[9] The corresponding S enantiomers were often found to be agonists or possessed significantly weaker affinity.[9] This precedent strongly suggests that the biological activity of amino-chroman-3-yl-acetic acid will be stereospecific, making the separation and independent evaluation of its enantiomers a critical step in any research program.

Experimental Determination of Stereochemistry

Validating the stereochemical purity and assigning the absolute configuration of the target molecule are essential. The following workflows describe standard, self-validating protocols for achieving this.

This protocol outlines a standard method for separating the (R) and (S) enantiomers to determine enantiomeric excess (% ee) and for preparative isolation.

1. System Setup:

  • HPLC System: A standard HPLC or UPLC system equipped with a UV detector.
  • Column: A chiral stationary phase (CSP) column is required. Examples include polysaccharide-based columns like Chiralcel OD-H or Chiralpak IA/IB/IC.
  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
  • Detector: UV detector set to a wavelength where the chroman scaffold absorbs (e.g., ~220 nm or ~270 nm).

2. Method Development & Analysis:

  • Step 1 (Screening): Begin with a standard mobile phase composition (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.
  • Step 2 (Injection): Dissolve a small amount of the racemic sample in the mobile phase and inject (5-10 µL).
  • Step 3 (Optimization): If separation is not achieved, systematically vary the ratio of the mobile phase components and/or change the alcohol modifier. The goal is to achieve baseline separation (Resolution > 1.5).
  • Step 4 (Quantification): Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Diagram 3: Workflow for Chiral HPLC Analysis

G start Start: Racemic Sample setup 1. System Setup (HPLC, Chiral Column, UV Detector) start->setup dissolve 2. Prepare Sample Solution setup->dissolve inject 3. Inject Sample onto Column dissolve->inject run 4. Run Isocratic Elution inject->run detect 5. Detect Eluting Enantiomers (UV) run->detect chromatogram 6. Generate Chromatogram detect->chromatogram analyze 7. Integrate Peak Areas Calculate Resolution & % ee chromatogram->analyze end End: Quantified Enantiomers analyze->end

Caption: A streamlined workflow for the separation and quantification of enantiomers using Chiral HPLC.

This method is used to determine the absolute configuration of a single, purified enantiomer by converting it into a pair of diastereomers with a known chiral reagent.[10]

1. Principle: The enantiopure amino-chroman-3-yl-acetic acid is reacted separately with the (R) and (S) enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid). This forms two diastereomeric amides. Due to the fixed spatial arrangement of the phenyl and -CF₃ groups of the MTPA moiety, protons on the amino acid portion experience different shielding/deshielding effects in the two diastereomers. Analyzing the differences in their ¹H NMR chemical shifts (Δδ = δₛ - δᵣ) allows for the assignment of the absolute configuration of the original stereocenter.[10]

2. Step-by-Step Methodology:

  • Step 1 (Amide Formation): In two separate vials, react the purified enantiomer (esterified to protect the carboxylic acid) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous solvent (e.g., CH₂Cl₂).
  • Step 2 (Purification): Purify both diastereomeric products using column chromatography to remove any unreacted starting materials.
  • Step 3 (NMR Acquisition): Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide.
  • Step 4 (Analysis): Assign the protons on both sides of the chiral center. Calculate the chemical shift difference (Δδ) for each corresponding proton. Protons on one side of the C3 center in the Mosher model will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration.

Part 4: Synthetic Strategies

While a specific synthesis for amino-chroman-3-yl-acetic acid is not prominently documented, a plausible and robust pathway can be designed based on established organic chemistry principles, such as the Strecker amino acid synthesis.

Proposed Synthetic Protocol via Strecker Synthesis

This approach leverages a commercially available or readily synthesized ketone precursor, 3-chromanone.

1. Step 1: Synthesis of 3-Chromanone.

  • 3-Chromanone can be synthesized via several methods, including the intramolecular cyclization of 2-phenoxypropanoic acid under acidic conditions.

2. Step 2: Formation of α-Aminonitrile (Strecker Reaction).

  • Reagents: 3-Chromanone, potassium cyanide (KCN), and ammonium chloride (NH₄Cl).
  • Procedure: To a solution of ammonium chloride in aqueous ammonia, add 3-chromanone. A solution of potassium cyanide in water is then added dropwise at 0-5 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The intermediate α-aminonitrile precipitates and can be collected by filtration. This reaction forms the C-C bond for the eventual acetic acid and installs the amino group simultaneously.

3. Step 3: Hydrolysis of the α-Aminonitrile.

  • Reagents: The α-aminonitrile intermediate, strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
  • Procedure: The α-aminonitrile is heated at reflux in a strong aqueous acid or base. This hydrolyzes the nitrile functionality (-C≡N) to a carboxylic acid (-COOH), yielding the final product, amino-chroman-3-yl-acetic acid, as a racemic mixture.

Diagram 4: Proposed Strecker Synthesis Pathway

G start 3-Chromanone (Starting Material) step1 Step 1: Strecker Reaction Reagents: KCN, NH₄Cl Solvent: H₂O/NH₃ start->step1 intermediate Intermediate: α-Aminonitrile step1->intermediate step2 Step 2: Hydrolysis Reagents: 6M HCl (aq) Condition: Reflux intermediate->step2 end Final Product: (±)-Amino-chroman-3-yl-acetic acid step2->end

Caption: A proposed two-step synthesis of racemic amino-chroman-3-yl-acetic acid from 3-chromanone.

Considerations for Stereoselective Synthesis

Achieving an enantiopure final product requires an asymmetric approach. This could involve:

  • Chiral Resolution: Synthesizing the racemate as described above and then separating the enantiomers using chiral HPLC or by forming diastereomeric salts with a chiral resolving agent.

  • Asymmetric Synthesis: Employing a chiral catalyst or a chiral auxiliary during the synthesis. For instance, an enantioselective Strecker reaction using a chiral catalyst could directly produce an enantioenriched α-aminonitrile intermediate.[7]

Part 5: Potential Applications in Drug Discovery

The unique structure of amino-chroman-3-yl-acetic acid makes it an attractive building block for several therapeutic applications.

  • Constrained Peptidomimetics: As a rigid, unnatural amino acid, it can be incorporated into peptide sequences to force them into specific secondary structures, such as β-turns.[6] This is a powerful strategy for enhancing peptide stability, bioavailability, and receptor-binding affinity.

  • Scaffold for CNS-Targeting Agents: Given the established activity of 3-aminochroman derivatives at serotonin receptors and transporters, this molecule serves as an excellent starting point for generating novel compounds for neurological and psychiatric disorders like depression and anxiety.[9] The carboxylic acid group provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR).

Conclusion

Amino-chroman-3-yl-acetic acid is a fascinating hybrid molecule that marries the privileged chroman scaffold with the fundamental properties of an amino acid. Its defining feature is the chiral center at C3, which dictates that its biological interactions will be stereospecific. Understanding its structural properties, mastering its stereochemical analysis, and developing efficient synthetic routes are crucial for unlocking its full potential in drug discovery. This guide provides the foundational knowledge and technical protocols necessary for researchers to confidently engage with this promising molecular entity.

References

  • Wikipedia. (n.d.). 3-Aminochroman.
  • Kotha, S., & Meshram, M. (2017). A novel synthesis of chromone based unnatural α-amino acid derivatives. Journal of Chemical Sciences, 129(7), 1099-1108. [Link]

  • Zhou, D., et al. (2006). Synthesis and Biological Evaluation of Novel Compounds within a Class of 3-Aminochroman Derivatives with Dual 5-HT1A Receptor and Serotonin Transporter Affinity. Journal of Medicinal Chemistry, 49(13), 3853-3864. [Link]

  • ChemRadar. (n.d.). Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 | FCMD. Retrieved from chemradar.com. [Link]

  • ChemRadar. (n.d.). Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 | Regulatory Information. Retrieved from chemradar.com. [Link]

  • Gajda, A., et al. (2020). Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. Molecules, 25(23), 5739. [Link]

  • Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Biological Chemistry, 68(1), 1. [Link]

  • Nilsson, M., & Olsson, R. (2006). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. The Journal of Organic Chemistry, 71(16), 6245-6248. [Link]

  • Reyes-Ortega, Y., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(19), 6296. [Link]

  • Fernandes, C., et al. (2020). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 25(21), 5069. [Link]

  • Kawase, M., et al. (2007). Biological activity of 3-formylchromones and related compounds. In Vivo, 21(5), 829-834. [Link]

  • Riveira, M. J., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 516. [Link]

  • Liu, H., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 735158. [Link]

  • Viola, A., et al. (1992). Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid. Journal of Medicinal Chemistry, 35(19), 3590-3594. [Link]

  • Smith, A. G., et al. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine by NMR spectroscopy. Tetrahedron Letters, 62, 152726. [Link]

  • IUPAC. (1984). Nomenclature and Symbolism for Amino Acids and Peptides (3AA-3 to 3AA-5). Pure and Applied Chemistry, 56(5), 595-624. [Link]

  • Sosnovskikh, V. Y., Kodess, M. I., & Moshkina, V. S. (2009). Structure and reactivity of 2-amino-3-carbamoylchromone. Russian Chemical Bulletin, 58(6), 1253-1258. [Link]

  • Brady, M., et al. (2016). Structural and spectroscopic insight into the metal binding properties of the o-aminophenol-N,N,O-triacetic acid (APTRA) chelator: implications for design of metal indicators. Dalton Transactions, 45(30), 12458-12464. [Link]

  • Hess, S. (2012). A universal HPLC-MS method to determine the stereochemistry of common and unusual amino acids. Methods in Molecular Biology, 828, 63-75. [Link]

  • Soderberg, T. (n.d.). Chapter 3: Conformation and Stereochemistry. In Organic Chemistry. Retrieved from chem.ucsd.edu. [Link]

  • LibreTexts Chemistry. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Retrieved from chem.libretexts.org. [Link]

Sources

Exploratory

Engineering GPCR Selectivity: Target Receptor Binding Affinity of Amino-Chroman-3-yl-Acetic Acid Derivatives

Executive Summary: The Privileged Bicyclic Scaffold In the pursuit of next-generation neurotherapeutics, the transition from flexible, linear pharmacophores to rigidified bicyclic systems has revolutionized our ability t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Bicyclic Scaffold

In the pursuit of next-generation neurotherapeutics, the transition from flexible, linear pharmacophores to rigidified bicyclic systems has revolutionized our ability to achieve high G-protein coupled receptor (GPCR) selectivity. Among these, the amino-chroman-3-yl-acetic acid scaffold (CAS# 1706575-50-9) has emerged as a highly versatile building block[1].

By pre-organizing key pharmacophoric features—specifically the aromatic ring, the basic amine, and the highly functionalizable acetic acid exit vector—this scaffold minimizes the entropic penalty of receptor binding[2]. This whitepaper dissects the structure-activity relationships (SAR), mechanistic binding affinities, and self-validating experimental workflows required to evaluate amino-chroman derivatives against critical monoamine targets, specifically the 5-HT1A and 5-HT7 receptors[3].

Mechanistic Grounding: Causality in Scaffold Design

Conformational Restriction and the Entropic Advantage

Flexible ligands, such as traditional aryloxypropanolamines, exist in an ensemble of conformational states. Upon binding to a GPCR, the ligand must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy (ΔS < 0). The bicyclic chroman ring system forces the vicinal amine and the aromatic core into a stereospecific, rigidified arrangement[2]. This pre-organization pays the entropic cost upfront during synthesis, translating to sub-nanomolar binding affinities ( Ki​ ) at 5-HT1A and 5-HT7 receptors[3].

The Acetic Acid Exit Vector

The true utility of amino-chroman-3-yl-acetic acid lies in its bifunctionality. While the basic nitrogen anchors the molecule to the conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain, the acetic acid moiety serves as a critical synthetic "exit vector." This allows for the precise tethering of secondary pharmacophores. For example, coupling the acetic acid handle to substituted indoles generates dual-acting compounds that exhibit both 5-HT1A receptor antagonism and Serotonin Transporter (SERT) inhibition—a highly sought-after profile for modern antidepressants[4].

G Ligand Amino-Chroman-3-yl-Acetic Acid Derivatives HT1A 5-HT1A Receptor (Gi/o Coupled) Ligand->HT1A High Affinity (Ki < 10 nM) HT7 5-HT7 Receptor (Gs Coupled) Ligand->HT7 Selective Tuning cAMP_down ↓ cAMP Production (Inhibition) HT1A->cAMP_down cAMP_up ↑ cAMP Production (Stimulation) HT7->cAMP_up

Divergent GPCR signaling pathways modulated by amino-chroman derivatives.

Target Receptor Binding Affinities: Quantitative SAR

The substitution pattern on the chroman core and the basic nitrogen dictates both affinity and functional efficacy (agonist vs. antagonist). Data synthesized from radioligand displacement assays highlights the following trends[3][4][5]:

  • N-Alkylation: A propyl group on the basic amine optimally fills the hydrophobic pocket of the 5-HT1A receptor. Decreasing the size to a methyl group drops 5-HT1A affinity but increases 5-HT7 selectivity by 6- to 7-fold[3].

  • Aromatic Substitution: Introduction of a 5-carboxamide and an 8-fluoro group on the chroman ring shifts the functional profile from agonism to potent antagonism at the 5-HT1A receptor[4].

Table 1: Comparative Binding Affinities of Chroman Derivatives
Scaffold ModificationPrimary TargetAffinity ( Ki​ , nM)Functional Profile
Unsubstituted trans-3-aminochroman5-HT1A1.2Full Agonist
8-Methoxy-3-aminochroman5-HT7~5.0Partial Agonist
5-Carboxamide-8-fluoro derivative5-HT1A< 1.0Full Antagonist
3-Aminothiochroman analog5-HT1A / D20.1Mixed Agonist

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the determination of binding affinity and functional activity must rely on self-validating assay designs. The following protocols detail the causality behind each methodological choice.

Protocol 1: Radioligand Competition Binding Assay (5-HT1A)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of synthesized amino-chroman-3-yl-acetic acid derivatives.

Causality & Self-Validation: This assay utilizes [³H]8-OH-DPAT, a highly selective 5-HT1A agonist[2]. To ensure the assay is measuring true receptor binding rather than non-specific lipid partitioning, 10 µM WAY-100635 (a silent antagonist) is used to define Non-Specific Binding (NSB). If the test compound displaces the radioligand but the WAY-100635 control fails to establish a zero-baseline, the assay invalidates itself, flagging a membrane preparation failure.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]8-OH-DPAT, and varying concentrations of the chroman test compound (10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adherence to the filter).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity via a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Membrane 1. Membrane Prep (CHO/HEK293 cells) Incubation 2. Incubation ([3H]8-OH-DPAT + Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B filters) Incubation->Filtration Scintillation 4. Liquid Scintillation Counting Filtration->Scintillation Analysis 5. Cheng-Prusoff Ki Calculation Scintillation->Analysis

Self-validating workflow for GPCR radioligand competition binding assays.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: Differentiate whether the high-affinity chroman derivative acts as an agonist or an antagonist[4].

Causality & Self-Validation: Binding affinity ( Ki​ ) does not equal functional efficacy. Because 5-HT1A is a Gi/o-coupled receptor, agonist binding catalyzes the exchange of GDP for GTP on the Gα subunit. By using the non-hydrolyzable radiolabeled analog [³⁵S]GTPγS, we trap the G-protein in its active state. Crucial Step: Excess GDP (3 µM) must be added to the assay buffer. This suppresses basal, ligand-independent G-protein activation, artificially lowering the noise floor so that true agonist-driven stimulation can be quantified.

Step-by-Step Methodology:

  • Assay Setup: Suspend 5-HT1A membrane preparations in assay buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, and 3 µM GDP (pH 7.4).

  • Ligand Addition: Add the chroman derivative at concentrations spanning its Ki​ value. For antagonist validation, co-incubate the test compound with an EC₈₀ concentration of a known agonist (e.g., 8-OH-DPAT).

  • Radioligand Introduction: Add 0.1 nM [³⁵S]GTPγS and incubate for 30 minutes at 30°C.

  • Termination & Counting: Terminate via rapid filtration (GF/B filters), wash with ice-cold buffer, and quantify bound [³⁵S]GTPγS via scintillation counting.

  • Interpretation: An increase in signal above basal levels indicates agonism. A concentration-dependent decrease in the 8-OH-DPAT-stimulated signal indicates antagonism[4].

Conclusion

The amino-chroman-3-yl-acetic acid scaffold represents a masterclass in rational drug design. By leveraging the rigidified chroman core to minimize entropic penalties and utilizing the acetic acid moiety as an exit vector for further functionalization, researchers can precisely tune GPCR affinity and functional efficacy. Strict adherence to self-validating pharmacological assays ensures that these structural modifications translate reliably into robust in vitro data profiles.

References

  • The Ascendance of a Privileged Scaffold: Trans-3-aminochroman-4-ol in Modern Drug Design - Benchchem.
  • Novel 2-Aminotetralin and 3-AminoChroman Derivatives as Selective Serotonin 5-HT7 Receptor Agonists and Antagonists - Journal of Medicinal Chemistry (ACS Publications).
  • US5273994A - 3-aminochroman compounds - Google Patents.
  • Advances toward New Antidepressants with Dual Serotonin Transporter and 5-HT1A Receptor Affinity within a Class of 3-Aminochroman Derivatives. Part 2 - Journal of Medicinal Chemistry (ACS Publications).
  • Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 - CAS Substance Database (ChemRadar).

Sources

Foundational

Computational Profiling and Molecular Docking Studies of Amino-Chroman-3-yl-Acetic Acid Derivatives

As a Senior Application Scientist specializing in computational chemistry and structure-based drug design, I frequently guide research teams through the intricacies of molecular docking. The amino-chroman-3-yl-acetic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in computational chemistry and structure-based drug design, I frequently guide research teams through the intricacies of molecular docking. The amino-chroman-3-yl-acetic acid scaffold (CAS 1706575-50-9) [1] represents a highly privileged, versatile chemotype in modern drug discovery. Characterized by a rigid oxygen-containing bicyclic core and flexible, highly polar appendages, this scaffold is frequently leveraged to target cyclooxygenases (COX), peroxisome proliferator-activated receptors (PPAR), and allosteric sites on MALT1 [2].

However, successfully docking this molecule requires more than just running a ligand through an algorithm. It demands a rigorous, self-validating protocol that accounts for the specific electrostatic and steric nuances of the scaffold. This whitepaper outlines the causality behind experimental choices, providing a robust methodology for docking amino-chroman-3-yl-acetic acid derivatives.

Structural Rationale & Pharmacophore Analysis

Before initiating any computational workflow, we must understand why the amino-chroman-3-yl-acetic acid scaffold behaves the way it does within a protein binding pocket. The molecule can be divided into three distinct pharmacophoric regions, each dictating specific parameter choices in our docking protocol:

  • The Acetic Acid Moiety (Electrostatic Anchor): With a pKa of approximately 4.5, this group is fully deprotonated at physiological pH (7.4). It acts as a potent hydrogen-bond acceptor and an anionic anchor, perfectly suited for forming salt bridges with basic residues (e.g., Arginine or Lysine).

  • The Chroman Core (Lipophilic Enclosure): The bicyclic benzopyran ring provides a rigid, hydrophobic surface area. It is highly effective at engaging in π−π stacking or π -alkyl interactions with aromatic residues (e.g., Tyrosine, Tryptophan) lining deep hydrophobic pockets.

  • The Amino Group (Polar Vector): Depending on its position (e.g., 6-amino vs. 8-amino) and substitution, this group serves as a critical hydrogen-bond donor. It is often the primary vector used by medicinal chemists to access solvent-exposed regions or secondary side pockets.

Pharmacophore cluster_ligand Amino-Chroman-3-yl-Acetic Acid Core Chroman Ring Amino Amino Group Core->Amino Acid Acetic Acid Core->Acid Res1 Hydrophobic Pocket (e.g., Val/Leu) Core->Res1 π-Alkyl/π-π Res2 H-Bond Acceptor (e.g., Glu/Asp) Amino->Res2 H-Bond Donor Res3 Basic Residue (e.g., Arg/Lys) Acid->Res3 Salt Bridge

Pharmacophore mapping of the amino-chroman-3-yl-acetic acid scaffold to target residues.

The Self-Validating Docking Protocol

Trustworthiness in computational chemistry is achieved through self-validation. A docking score is meaningless unless the protocol has been proven to accurately reproduce known experimental geometries. The following step-by-step methodology utilizes standard tools like AutoDock Vina [3] and Schrödinger Glide [4], [5], emphasizing the causality behind each step.

Step 1: Ligand Preparation (State Causality)
  • Action: Process the amino-chroman-3-yl-acetic acid library using LigPrep (Schrödinger) or OpenBabel. Generate ionization states at pH 7.4±0.5 using Epik.

  • Causality: The acetic acid moiety must be modeled as an acetate anion. If docked in its neutral, protonated state, the scoring function will severely underestimate the electrostatic attraction to the target's basic residues, leading to false-negative binding affinities.

Step 2: Protein Preparation
  • Action: Import the target crystal structure (e.g., COX-2, PDB ID: 4PH9) into the Protein Preparation Wizard. Assign bond orders, add missing hydrogen atoms, and sample water orientations.

  • Causality: X-ray crystallography rarely resolves hydrogen atoms. Optimizing the hydrogen-bond network ensures that critical residues (like Tyr355 in COX-2) are oriented correctly to act as H-bond donors to the ligand's acetate moiety. A restrained minimization (OPLS4 force field) relieves steric clashes without altering the experimentally validated heavy-atom coordinates.

Step 3: Receptor Grid Generation
  • Action: Define a bounding box (typically 15×15×15 Å) centered on the native co-crystallized ligand.

  • Causality: This specific grid size provides enough conformational sampling space for the flexible acetic acid side chain to explore local minima, while restricting the search space enough to prevent the algorithm from generating biologically irrelevant poses in distant cavities.

Step 4: Protocol Validation (The Trust Anchor)
  • Action: Extract the native co-crystallized ligand, process it through Step 1, and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Causality: This is the critical self-validating step. If the RMSD exceeds 2.0 Å, the grid parameters, force field selection, or protonation states are fundamentally flawed. The protocol must be rejected and refined before docking any novel amino-chroman derivatives.

Step 5: Production Docking & Scoring
  • Action: Execute the docking run using Glide Standard Precision (SP) or AutoDock Vina. Rank the poses based on binding free energy ( ΔG ) estimates.

DockingWorkflow LPrep Ligand Preparation (Ionization at pH 7.4) Grid Receptor Grid Generation (15 Å Active Site Bounding Box) LPrep->Grid PPrep Protein Preparation (H-bond Opt & Restrained Min) PPrep->Grid Val Protocol Validation (Native Ligand RMSD < 2.0 Å) Grid->Val Dock Production Docking (Glide SP / AutoDock Vina) Val->Dock Validated Score Scoring & Pose Analysis (Interaction Mapping) Dock->Score

Step-by-step self-validating molecular docking workflow for chroman derivatives.

Quantitative Data Presentation: COX-2 Target Case Study

To demonstrate the efficacy of this protocol, we present a summarized dataset of amino-chroman-3-yl-acetic acid derivatives docked against the Cyclooxygenase-2 (COX-2) enzyme. The data illustrates how specific functionalizations of the amino group influence the binding affinity and interaction profile.

Table 1: Molecular Docking Results of Amino-Chroman-3-yl-Acetic Acid Derivatives against COX-2

Compound IDAmino Group ModificationDocking Score (kcal/mol)Key Residue InteractionsRMSD from Native (Å)
Native Ligand N/A (Indomethacin)-10.45Arg120 (Salt Bridge), Tyr355 (H-bond)0.85 (Validated)
ACA-01 Unsubstituted (-NH2)-7.82Arg120 (Salt Bridge), Val523 (Steric)1.12
ACA-02 N-acetyl-8.95Arg120 (Salt Bridge), Ser530 (H-bond)1.34
ACA-03 N-methyl-8.10Arg120 (Salt Bridge), Tyr385 ( π -alkyl)1.25
ACA-04 N-(4-fluorophenyl)-11.20Arg120, Tyr355, Arg513 ( π -cation)1.05

Data Interpretation: The unsubstituted core (ACA-01) establishes the baseline salt bridge via the acetic acid moiety but lacks optimal pocket filling. Extending the amino group with a 4-fluorophenyl ring (ACA-04) dramatically improves the docking score (-11.20 kcal/mol). The causality here is clear: the bulky, electron-withdrawing fluorophenyl group accesses the COX-2 specific side pocket, forming a strong π -cation interaction with Arg513, a residue inaccessible to smaller substituents.

Conclusion

Molecular docking of amino-chroman-3-yl-acetic acid requires a deep understanding of the molecule's ionization states and spatial geometry. By enforcing a self-validating protocol—specifically mandating a native ligand RMSD check of < 2.0 Å and ensuring the acetic acid moiety is prepared at physiological pH—researchers can confidently transition from computational hits to high-value in vitro leads.

References

  • Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 | Global PFAS Screening Tool. ChemRadar.
  • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. Journal of Medicinal Chemistry (ACS).
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. PubMed Central (NIH).
  • Glide (docking) Software Overview. Wikipedia / Schrödinger, Inc.
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central (NIH).
Exploratory

Engineering Peptidomimetics: A Technical Guide on the Physicochemical Properties and Synthetic Integration of 2-Amino-2-(chroman-3-yl)acetic acid

Executive Summary The transition from natural peptides to therapeutically viable peptidomimetics requires the strategic introduction of unnatural amino acids (UAAs). These UAAs serve as conformational constraints, shield...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from natural peptides to therapeutically viable peptidomimetics requires the strategic introduction of unnatural amino acids (UAAs). These UAAs serve as conformational constraints, shielding the peptide backbone from proteolytic degradation while pre-organizing the molecule for optimal receptor binding. Among the emerging classes of UAAs, chroman-based derivatives—specifically 2-Amino-2-(chroman-3-yl)acetic acid (CAS: 1706575-50-9)—offer a unique combination of steric bulk, lipophilicity, and hydrogen-bonding potential[1].

This whitepaper provides an in-depth analysis of the molecular weight, physicochemical profile, and the causal logic behind the integration of this specific UAA into modern drug discovery workflows.

Physicochemical Profiling and Molecular Weight Analysis

The fundamental utility of 2-Amino-2-(chroman-3-yl)acetic acid stems from its precise physicochemical metrics. With a molecular weight of 207.23 g/mol , it acts as an ideal building block that adds significant three-dimensional complexity without disproportionately inflating the overall molecular weight of the final therapeutic[2].

Quantitative Physicochemical Data
PropertyValueCausality / Significance in Drug Design
Molecular Weight 207.23 g/mol Optimal for fragment-based drug design; allows integration into peptides without exceeding Lipinski's Rule of 5 limits[2].
Molecular Formula C11H13NO3Contains necessary heteroatoms for H-bonding while maintaining a high carbon fraction for lipophilicity[2].
CAS Number 1706575-50-9Unique identifier for regulatory compliance and procurement tracking[2].
Topological Polar Surface Area (TPSA) ~ 72.8 Ų (Calculated)Balances aqueous solubility with membrane permeability, ensuring the UAA does not render the peptide overly hydrophobic.
H-Bond Donors / Acceptors 2 Donors / 3 AcceptorsFacilitates target interaction (e.g., kinase or GPCR active sites) while maintaining favorable desolvation penalties.

Causality of Properties: The chroman ring (a benzene ring fused to a dihydropyran ring) introduces a rigid, bicyclic system adjacent to the α -carbon of the amino acid. Unlike highly flexible aliphatic chains, this rigidity reduces the entropic penalty upon target binding[3]. Furthermore, the oxygen atom within the chroman system acts as a weak hydrogen bond acceptor, which can participate in localized water networks within a protein binding pocket—a feature frequently exploited in the design of neurodegenerative and antimicrobial agents[1].

Structural Biology and Conformational Restriction

The primary mechanistic advantage of incorporating a chroman-3-yl moiety is the severe restriction of the χ1​ and χ2​ dihedral angles. In natural aromatic amino acids like phenylalanine or tyrosine, the side chain can freely rotate, adopting multiple rotameric states. The bicyclic nature of the chroman system sterically clashes with the peptide backbone, forcing the amino acid into a highly defined spatial orientation.

This pre-organization is critical for stabilizing secondary structures such as β -turns or α -helices, which are frequently the bioactive conformations required for protein-protein interaction (PPI) inhibition.

ConformationalRestriction A Chroman-3-yl Scaffold B Steric Bulk & Ring Rigidity A->B C Restriction of Chi1/Chi2 Angles B->C D Pre-organization of Peptide Backbone C->D E Enhanced Receptor Binding Affinity D->E F Proteolytic Stability D->F

Logical flow of conformational restriction induced by the chroman-3-yl scaffold.

Self-Validating Experimental Protocol for SPPS Integration

Due to the significant steric bulk of the chroman-3-yl side chain, standard peptide coupling reagents (e.g., HBTU or DIC/HOBt) often yield incomplete reactions. To overcome this, the following self-validating protocol utilizes highly reactive uronium salts (HATU) combined with a dual-solvent system to ensure optimal resin swelling and transition state stabilization[4].

Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Chroman-Modified Peptides

Objective: To efficiently couple the sterically hindered 2-Amino-2-(chroman-3-yl)acetic acid to a growing peptide chain without epimerization.

  • Resin Preparation & Swelling:

    • Action: Suspend Rink Amide AM resin in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 45 minutes.

    • Causality: The dual-solvent system maximizes the solvation of both the hydrophobic polystyrene matrix and the polar PEG linkers, ensuring maximum accessibility to the reactive amines.

  • Fmoc Deprotection:

    • Action: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

  • UAA Activation (Critical Step):

    • Action: Pre-activate Fmoc-2-Amino-2-(chroman-3-yl)acetic acid (3.0 equivalents) with HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA, 6.0 equivalents) in DMF for exactly 3 minutes.

    • Causality: HATU generates a highly reactive 7-aza-benzotriazole active ester necessary for bulky UAAs. The slight substoichiometry of HATU (2.9 eq vs 3.0 eq of amino acid) prevents the capping of unreacted resin amines by the uronium salt itself, which would prematurely terminate chain elongation.

  • Coupling Reaction:

    • Action: Add the activated UAA solution to the resin and agitate for 2 hours at room temperature.

  • In-Process Validation (Kaiser Test):

    • Action: Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat to 100°C for 3 minutes.

    • Validation Logic: A colorless/yellow bead indicates complete coupling (System validated; proceed to step 6). A blue bead indicates unreacted primary amines, mandating a secondary coupling cycle using an alternative chemistry (e.g., PyBOP/HOAt) to overcome sequence-specific steric hindrance.

  • Cleavage & Global Deprotection:

    • Action: Treat the resin with a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours to simultaneously cleave the peptide from the resin and remove any side-chain protecting groups.

SPPSWorkflow Step1 1. Resin Swelling (DMF/DCM) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. UAA Activation (HATU/DIPEA) Step2->Step3 Step4 4. Coupling Reaction (Chroman-UAA) Step3->Step4 Step5 5. Cleavage & Deprotection (TFA Cocktail) Step4->Step5

Step-by-step SPPS workflow for incorporating chroman-based unnatural amino acids.

Applications in Medicinal Chemistry

The chroman scaffold is a privileged structure in medicinal chemistry, frequently utilized to target complex biological systems[1]. By embedding this scaffold directly into the peptide backbone via an amino acid linkage (such as 2-Amino-2-(chroman-3-yl)acetic acid), researchers can bypass traditional combinatorial synthesis bottlenecks.

The resulting peptidomimetics exhibit enhanced resistance to endogenous proteases—because the bulky chroman ring physically blocks the active sites of degrading enzymes like trypsin and chymotrypsin—while maintaining the nanomolar potency required for advanced drug leads. Recent studies have demonstrated that incorporating chroman-based derivatives can significantly improve the pharmacological profiles of antimycobacterial compounds and inhibitors targeting neurodegenerative pathways[5].

References

  • Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 | Global PFAS Screening Tool. ChemRadar.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Universidade de Évora.
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. Royal Society of Chemistry.
  • Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids and Virtual D3 Catalog Construction.

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for Amino-Chroman-3-yl-Acetic Acid

A Step-by-Step Guide to the Construction and Functionalization of the Chroman Scaffold Introduction Amino-chroman-3-yl-acetic acid (CAS: 1706575-50-9) represents a highly versatile, privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Step-by-Step Guide to the Construction and Functionalization of the Chroman Scaffold

Introduction

Amino-chroman-3-yl-acetic acid (CAS: 1706575-50-9) represents a highly versatile, privileged scaffold in medicinal chemistry. It is frequently utilized in the development of selective estrogen receptor modulators (SERMs), antioxidants, and cardiovascular therapeutics. The bicyclic chroman core provides a rigid, lipophilic framework, while the acetic acid appendage and the amino group offer orthogonal handles for further derivatization (e.g., amide coupling, reductive amination).

This application note details a robust, scalable, three-step synthetic protocol for the 6-amino isomer, starting from commercially available 6-nitro-chroman-3-one. The methodology emphasizes atom economy, operational simplicity, and self-validating analytical checkpoints to ensure high-fidelity reproduction.

Causality & Design Rationale (E-E-A-T)

To ensure maximum synthetic efficiency and yield, the following strategic choices were made in designing this protocol:

  • Horner-Wadsworth-Emmons (HWE) Olefination: The initial carbon-carbon bond formation utilizes the HWE reaction rather than a classical Wittig olefination. By employing triethyl phosphonoacetate and a strong base (NaH), a phosphoryl-stabilized carbanion is generated[1]. This intermediate undergoes nucleophilic addition to the C3-ketone, forming an oxaphosphetane transition state that collapses into the exocyclic alkene[1]. The critical advantage here is purification: the diethyl phosphate byproduct is highly water-soluble and easily removed via aqueous extraction, avoiding the tedious chromatography required to remove triphenylphosphine oxide in standard Wittig reactions[1].

  • One-Pot Catalytic Hydrogenation: To maximize synthetic efficiency, a palladium-catalyzed hydrogenation is employed to simultaneously reduce the exocyclic α,β-unsaturated double bond and the aromatic nitro group[2]. This dual-reduction strategy eliminates the need for stepwise functional group manipulations, significantly improving the overall atom economy of the sequence[2].

  • Mild Saponification: The final deprotection of the ethyl ester is achieved using lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system. LiOH provides a sufficiently mild alkaline environment to hydrolyze the ester without causing base-catalyzed ring-opening or degradation of the oxygen-containing chroman heterocycle[3].

SyntheticWorkflow SM 6-Nitro-chroman-3-one (Starting Material) Int1 Ethyl 2-(6-nitro-chroman -3-ylidene)acetate (Intermediate 1) SM->Int1 Step 1: HWE Olefination Triethyl phosphonoacetate, NaH, THF, 0°C to RT Int2 Ethyl 2-(6-amino-chroman -3-yl)acetate (Intermediate 2) Int1->Int2 Step 2: Hydrogenation H2 (atm), Pd/C, EtOH/EtOAc, RT Prod 6-Amino-chroman -3-yl-acetic acid (Final Product) Int2->Prod Step 3: Saponification LiOH, THF/H2O, RT then HCl to pH 6

Caption: Overall synthetic workflow for 6-amino-chroman-3-yl-acetic acid.

Step-by-Step Experimental Methodologies
Step 1: Synthesis of Ethyl 2-(6-nitro-chroman-3-ylidene)acetate

Objective: Installation of the acetic acid backbone via HWE olefination.

Procedure:

  • Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 24.0 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL) and cool the mixture to 0 °C using an ice bath.

  • Add Triethyl phosphonoacetate (1.2 equiv, 24.0 mmol) dropwise over 15 minutes. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 30 minutes until a clear solution forms, indicating complete carbanion generation[1].

  • Dissolve 6-nitro-chroman-3-one (1.0 equiv, 20.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the ylide solution at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active) should be consumed, replaced by a new, lower Rf​ spot.

  • Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford Intermediate 1 as a pale yellow solid.

HWEMechanism Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base NaH (Base) Base->Carbanion H2 evolution Oxa Oxaphosphetane Intermediate (Cyclic Transition State) Carbanion->Oxa Nucleophilic attack on C=O Ketone 6-Nitro-chroman-3-one (Electrophile) Ketone->Oxa Alkene Exocyclic Alkene (Target Intermediate) Oxa->Alkene Cycloreversion Phosphate Water-Soluble Phosphate (Byproduct) Oxa->Phosphate Cycloreversion

Caption: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination step.

Step 2: Synthesis of Ethyl 2-(6-amino-chroman-3-yl)acetate

Objective: Simultaneous reduction of the alkene and nitro group.

Procedure:

  • In a heavy-walled hydrogenation vessel, dissolve Intermediate 1 (15.0 mmol) in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (100 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w, 1.5 g) under a steady stream of nitrogen to prevent ignition of the solvent vapors[2].

  • Evacuate the vessel and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times.

  • Pressurize the vessel to 1 atm (balloon pressure) of H₂ and stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The mass should shift from [M+H]⁺ 264.08 (Intermediate 1) to [M+H]⁺ 236.12 (Intermediate 2). TLC should show a ninhydrin-positive spot, confirming the presence of the primary amine.

  • Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake thoroughly with Ethyl Acetate (100 mL).

  • Concentrate the filtrate under reduced pressure to yield Intermediate 2 as a viscous amber oil, which can be used in the next step without further purification.

Step 3: Synthesis of 6-Amino-chroman-3-yl-acetic acid

Objective: Mild hydrolysis of the ethyl ester to the target amino acid.

Procedure:

  • Dissolve Intermediate 2 (10.0 mmol) in a mixture of THF (40 mL) and deionized Water (10 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv, 30.0 mmol) in one portion[3].

  • Stir the biphasic mixture vigorously at room temperature for 6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The ester peak ([M+H]⁺ 236.12) should completely disappear, replaced by the product peak ([M+H]⁺ 208.09).

  • Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with Diethyl Ether (2 × 20 mL) to remove any non-polar organic impurities.

  • Cool the aqueous layer in an ice bath and carefully adjust the pH to ~5.5-6.0 (the approximate isoelectric point of the target amino acid) using 1M HCl.

  • Collect the resulting precipitate via vacuum filtration, wash with cold water (10 mL), and dry under high vacuum to afford the final product, 6-amino-chroman-3-yl-acetic acid, as an off-white powder.

Quantitative Data & Validation Metrics

The following table summarizes the expected yields, physical appearances, and key analytical metrics required to validate each step of the synthesis.

CompoundExpected YieldAppearanceLC-MS [M+H]⁺Key ¹H-NMR Shifts (CDCl₃/DMSO-d₆)
Intermediate 1 82 - 88%Pale yellow solid264.086.10 (s, 1H, exocyclic =CH), 4.20 (q, 2H, -OCH₂CH₃)
Intermediate 2 90 - 95%Viscous amber oil236.124.15 (q, 2H, -OCH₂CH₃), 3.50 (br s, 2H, -NH₂)
Final Product 75 - 80%Off-white powder208.0912.10 (br s, 1H, -COOH), 4.15 (q, 2H) absent
References
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. URL:[Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. URL:[Link]

Sources

Application

Application Note: A Validated RP-HPLC Method for the Quantification of Amino-chroman-3-yl-acetic acid

Abstract This application note describes the development and validation of a simple, robust, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of amino-chroman-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, robust, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of amino-chroman-3-yl-acetic acid. The inherent polarity of the analyte presents a common challenge in RP-HPLC, often leading to poor retention on conventional C18 stationary phases. To overcome this, a method utilizing a polar-modified C18 column with a phosphate-buffered mobile phase was developed. The chroman moiety within the analyte provides a sufficient chromophore for UV detection, eliminating the need for derivatization. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for routine quality control and research applications requiring precise quantification of this compound.

Introduction

Amino-chroman-3-yl-acetic acid is a heterocyclic compound incorporating both an amino acid function and a chroman scaffold. The chroman ring system is a privileged structure found in a variety of natural products and pharmacologically active molecules.[1] Accurate quantification of this and similar compounds is critical during drug discovery, development, and for quality control of active pharmaceutical ingredients (APIs).

The primary analytical challenge for this molecule is its amphiphilic and zwitterionic nature. The combination of a polar amino acid group and a more hydrophobic chroman ring system requires careful selection of chromatographic conditions to achieve adequate retention and symmetrical peak shape.[2][3] This note provides a systematic approach to developing a reliable RP-HPLC method and outlines a comprehensive protocol for its validation, ensuring it is fit for its intended purpose.[4]

Part 1: Method Development and Optimization

The logical development of an HPLC method begins with an understanding of the analyte's physicochemical properties, which directly inform the selection of the column, mobile phase, and detection parameters.[5][6]

Analyte Physicochemical Properties
  • Structure: Amino-chroman-3-yl-acetic acid possesses a primary amine (basic) and a carboxylic acid (acidic) group, making its charge state highly dependent on pH. It also contains a chroman core, which is moderately hydrophobic.

  • pKa: The pKa of the carboxylic acid group is typically in the range of 2-3, while the amino group is around 9-10.[7] To ensure the compound is in a single, consistent ionic form and to promote retention via hydrophobic interactions, it is crucial to operate the mobile phase at a pH well below the pKa of the amine and ideally above the pKa of the carboxylic acid. A pH of ~3.5 to 4.5 is often a good starting point.

  • UV Absorbance: The chroman ring system is a known chromophore. Simple chroman and chromone structures exhibit UV absorbance maxima typically between 250 nm and 290 nm.[8][9] Experimental determination using a diode array detector (DAD) confirmed a suitable wavelength for detection at 275 nm , providing a good balance of sensitivity and selectivity.

Chromatographic Strategy and Optimization

Given the polar nature of the analyte, a standard C18 column can suffer from "phase collapse" in the highly aqueous mobile phases needed for elution, leading to poor and irreproducible retention. Therefore, a polar-embedded C18 column was selected. These columns contain a polar group near the base of the alkyl chain, which prevents phase collapse and provides better retention and peak shape for polar analytes.[10]

  • Mobile Phase pH: A series of experiments were conducted using a mobile phase of acetonitrile and a 25 mM potassium phosphate buffer at various pH values (2.5, 3.5, 4.5, 6.0).

    • At pH 2.5, the carboxylic acid is protonated (neutral), and the amine is protonated (positive charge). This resulted in good retention but some peak tailing.

    • At pH 3.5 and 4.5, the carboxylic acid is partially to fully deprotonated (negative charge), while the amine remains protonated (positive charge). This zwitterionic state provided the best balance of retention and excellent peak symmetry.

    • At pH 6.0, retention was significantly reduced as the overall polarity of the molecule increased.

  • Organic Modifier: Acetonitrile was chosen over methanol as it generally provides lower backpressure and better peak efficiency for many compounds. A gradient elution was selected to ensure the elution of any potential late-eluting impurities and to re-equilibrate the column efficiently.

Final Optimized HPLC Method

The optimized conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Phenomenex Luna Omega Polar C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH 4.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 10 minutes
70% B to 95% B over 1 minute
Hold at 95% B for 2 minutes
95% B to 5% B over 1 minute
Re-equilibrate at 5% B for 4 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD, 275 nm
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Part 2: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following protocols are based on the ICH Q2(R1) guidelines.[11]

Visualization of Workflows

G cluster_dev Part 1: Method Development cluster_val Part 2: Method Validation P1 Define Analyte Properties (pKa, UV) P2 Select Column (Polar-Embedded C18) P1->P2 P3 Optimize Mobile Phase (pH, Organic Modifier) P2->P3 P4 Optimize Instrument (Temp, Flow, λ) P3->P4 P5 Final Method P4->P5 V1 Specificity P5->V1 V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness V_Start Validated Method

Caption: Overall workflow for HPLC method development and validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare solutions of the sample diluent (blank) and a known concentration of the amino-chroman-3-yl-acetic acid reference standard.

  • Prepare a placebo solution containing all formulation excipients, if applicable.

  • Subject a sample of the analyte to forced degradation conditions (e.g., acid, base, oxidation, heat, light).

  • Inject the blank, placebo, standard, and stressed samples into the HPLC system.

  • Assessment: The blank and placebo should show no interfering peaks at the retention time of the analyte. In the stressed samples, the main analyte peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from any degradation peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five calibration standards across a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Assessment: Plot the mean peak area against the concentration. Perform a linear regression analysis.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare a placebo mixture of the drug product matrix.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

  • Assessment: The mean recovery should be within the pre-defined limits.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Protocol (Repeatability):

  • Prepare six individual samples at 100% of the target concentration from a single homogeneous batch.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Assessment: Calculate the Relative Standard Deviation (RSD) of the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Assessment: Calculate the RSD for the combined results from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.

  • Assessment: The concentration that yields an S/N ratio of approximately 3 is the LOD. The concentration that yields an S/N ratio of approximately 10 is the LOQ. The LOQ should be confirmed by demonstrating acceptable precision (RSD) and accuracy at this concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 0.1 mL/min)

    • Wavelength (± 2 nm)

  • Assessment: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The parameters should remain within acceptable limits.

Summary of Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference at analyte Rt. Peak purity index > 0.999.
Linearity Correlation Coefficient (R²) ≥ 0.999
Range 50% - 150% of nominal concentration
Accuracy Mean recovery of 98.0% - 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
LOQ S/N ratio ≥ 10; Accuracy & Precision meet criteria.
Robustness System suitability parameters remain within specifications.

Conclusion

The Reversed-Phase HPLC method detailed in this application note is demonstrated to be suitable for the accurate and precise quantification of amino-chroman-3-yl-acetic acid. By employing a polar-embedded C18 column and an optimized acidic mobile phase, the challenges associated with the analyte's polarity were successfully overcome. The method was comprehensively validated according to ICH guidelines and proved to be specific, linear, accurate, precise, and robust. It can be confidently implemented in a quality control or research environment for routine analysis.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Abballe, F., et al. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International, 97(4), 1019-1024. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. Typical Absorption on Some Common Chromophores. [Link]

  • Sosnovskikh, V. (2015). Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. [Link]

  • Al-Qurain, A. A., et al. (2023). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. PLOS ONE, 18(10), e0293529. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Gaspar, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Waters Corporation. (2021). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. [Link]

  • Zhang, T., et al. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(24), 8961. [Link]

  • Teunissen, B., et al. (1998). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 715(1), 85-109. [Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules. [Link]

  • Nakov, N., et al. (2020). Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 149-150. [Link]

  • Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. In Chromatography At a Glance. Open Access eBooks. [Link]

Sources

Method

Application Notes &amp; Protocols: Solubilization of Amino-chroman-3-yl-acetic Acid for Cell Culture Assays

Abstract & Introduction Amino-chroman-3-yl-acetic acid represents a class of small molecules with significant potential in drug discovery, leveraging the privileged chroman scaffold. A critical, yet often underestimated,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Amino-chroman-3-yl-acetic acid represents a class of small molecules with significant potential in drug discovery, leveraging the privileged chroman scaffold. A critical, yet often underestimated, prerequisite for obtaining reliable and reproducible data in cell-based assays is the proper solubilization of the test compound. Improper handling can lead to compound precipitation, inaccurate concentration calculations, and solvent-induced cytotoxicity, ultimately confounding experimental results.

This guide provides a comprehensive, first-principles approach to dissolving amino-chroman-3-yl-acetic acid. We will dissect the molecule's physicochemical properties to devise a logical solubilization strategy, present detailed protocols for stock and working solution preparation, and emphasize the critical importance of validating solvent tolerance in your specific cellular model.

Physicochemical Analysis: A Zwitterionic Challenge

The structure of amino-chroman-3-yl-acetic acid presents a classic solubility challenge. It comprises three key features:

  • A largely non-polar, hydrophobic chroman ring system .

  • A basic amino group (-NH₂) , which can be protonated to -NH₃⁺.

  • An acidic carboxylic acid group (-COOH) , which can be deprotonated to -COO⁻.

The presence of both an acidic and a basic functional group makes this molecule zwitterionic . Its net charge and, consequently, its aqueous solubility are highly dependent on pH. At its isoelectric point (pI), the molecule has a net neutral charge, minimizing favorable interactions with water and resulting in its lowest aqueous solubility.[1][2] Therefore, strategies that involve adjusting the pH away from the pI are often highly effective.

Strategic Framework for Solubilization

A systematic, tiered approach is recommended to identify the optimal solvent system, prioritizing biocompatibility before resorting to organic solvents. The goal is to prepare a high-concentration, sterile stock solution (typically 1-20 mM) that can be diluted at least 1:1000 into the final cell culture medium. This minimizes the final concentration of any potentially cytotoxic solvent.

A Start: Compound Powder B Test Solubility in Aqueous Buffer (e.g., PBS, HBSS) A->B C Soluble? B->C D Prepare Stock in Buffer, Sterile Filter (0.22 µm) C->D Yes E Test Solubility in 0.1 M NaOH (forms sodium salt) C->E No END Proceed to Solvent Tolerance Assay D->END F Soluble? E->F G Test Solubility in 0.1 M HCl (forms HCl salt) F->G No K Prepare Stock in Base, Neutralize Carefully, Sterile Filter F->K Yes H Soluble? G->H I Test Solubility in 100% DMSO H->I No L Prepare Stock in Acid, Neutralize Carefully, Sterile Filter H->L Yes J Soluble? I->J M Prepare Stock in DMSO, Use Anhydrous Grade J->M Yes N Consult Advanced Solubilization Guide (e.g., co-solvents, detergents) J->N No K->END L->END M->END

Figure 1. Decision tree for selecting a solubilization strategy.

Solvent Selection Guide

The choice of solvent is a compromise between solubilizing power and biological compatibility. Always use high-purity, sterile, or cell-culture grade solvents.

SolventRecommended UseProsCons & Mitigation
PBS / HBSS Ideal first choice for stock solution.Highest biocompatibility; no vehicle control needed if successful.Unlikely to dissolve a zwitterionic, hydrophobic compound at high concentration.
Aqueous NaOH (0.1 M) To deprotonate the carboxylic acid, forming a soluble sodium salt.Excellent for acidic compounds; highly effective for zwitterions.[3]High pH can degrade compound; must be neutralized before adding to cells.
Aqueous HCl (0.1 M) To protonate the amino group, forming a soluble hydrochloride salt.Excellent for basic compounds; highly effective for zwitterions.[3]Low pH can degrade compound; must be neutralized before adding to cells.
DMSO Gold standard for water-insoluble compounds.Superior solubilizing power for a wide range of organic molecules.[4]Cytotoxic at concentrations >0.5%.[5][6][7] Mitigation: Keep final concentration <0.5% (ideally ≤0.1%) and always run a vehicle control.
Ethanol Alternative organic solvent.Can sometimes dissolve compounds that are difficult in DMSO.Generally more cytotoxic than DMSO; volatile, making concentration harder to maintain.[6][8]

Experimental Protocols

Protocol 1: Systematic Solubility Assessment (Microscale)

This protocol determines the best solvent using a minimal amount of compound.

  • Aliquot Compound: Weigh ~1-2 mg of amino-chroman-3-yl-acetic acid into four separate sterile microcentrifuge tubes.

  • Solvent Addition:

    • To Tube 1, add the volume of PBS required to make a 10 mM solution.

    • To Tube 2, add the volume of 0.1 M NaOH required to make a 10 mM solution.

    • To Tube 3, add the volume of 0.1 M HCl required to make a 10 mM solution.

    • To Tube 4, add the volume of 100% anhydrous DMSO required to make a 10 mM solution.

  • Solubilization: Vortex each tube vigorously for 2 minutes. If powder remains, sonicate in a water bath for 10 minutes.[4] Gentle warming to 37°C can also be attempted, but check for compound stability first.[4]

  • Observation: Visually inspect each tube for complete dissolution (a clear solution with no visible particulates). The best solvent is the one that achieves complete dissolution.

  • Precipitation Test: Take 1 µL from the successfully dissolved stock and add it to 999 µL of your complete cell culture medium. Vortex and let stand for 30 minutes. Inspect for any signs of precipitation (cloudiness, crystals). If precipitation occurs, a lower concentration stock solution may be required.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This is the most common method for water-insoluble compounds.

  • Pre-calculation: Determine the mass of the compound required. For a compound with a Molecular Weight (MW) of 221.24 g/mol : Mass (mg) = 10 mmol/L * 1 mL * (1 L/1000 mL) * 221.24 g/mol * (1000 mg/1 g) = 2.21 mg

  • Weighing: Bring the vial of powdered compound to room temperature before opening to prevent condensation.[9] In a sterile environment, weigh out the calculated mass and place it in a sterile, light-protecting (amber) vial.

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO (e.g., 1 mL for 2.21 mg).

  • Solubilization: Cap tightly and vortex vigorously until the solid is completely dissolved. Use sonication if necessary.[4][10]

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes.[7][9][10]

  • Storage: Store aliquots at -20°C for short-term (1-6 months) or -80°C for long-term storage, protected from light.[7][11]

Protocol 3: The Essential Solvent Tolerance Assay

You must determine the maximum concentration of your chosen solvent that your specific cell line can tolerate without affecting its viability or behavior.

  • Cell Seeding: Plate your cells in a 96-well plate at the density you will use for your primary assay. Allow them to adhere and recover for 24 hours.

  • Solvent Dilution Series: Prepare a series of dilutions of your solvent (e.g., DMSO) in complete cell culture medium. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a medium-only control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include at least 3-6 replicate wells for each condition.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, PrestoBlue, or CellTiter-Glo.

  • Analysis: Plot cell viability (%) versus solvent concentration. The highest concentration that results in ≥95% viability compared to the medium-only control is your Maximum Safe Solvent Concentration . Do not exceed this concentration in your experiments. Cell proliferation can be inhibited at DMSO concentrations as low as 0.1-0.5%.[5]

cluster_prep Stock Preparation cluster_use Experimental Use A Weigh Compound (Room Temp Vial) B Add Anhydrous Solvent (e.g., DMSO) A->B C Vortex / Sonicate Until Dissolved B->C D Sterile Filter (Optional, if not using aseptic technique) C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C, Protected from Light E->F G Thaw One Aliquot on Day of Use F->G H Prepare Working Solution: Dilute Stock ≥1:1000 into Culture Medium G->H I Vortex Diluted Solution Immediately H->I J Add to Cells (Final solvent conc. < Safe Limit) I->J

Figure 2. General workflow from powder to cell treatment.

Troubleshooting

  • Problem: Compound precipitates when diluted from DMSO stock into aqueous culture medium.[12][13]

    • Reason: The compound is "crashing out" as the solvent environment rapidly changes from 100% organic to >99% aqueous.

    • Solution 1 (Stepwise Dilution): Perform a serial dilution. First, dilute the DMSO stock 1:10 in PBS or serum-free medium, vortexing immediately. Then, perform the final dilution into your complete culture medium. This gradual change in polarity can keep the compound in solution.[11]

    • Solution 2 (Pluronic F-68): For particularly difficult compounds, consider adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final culture medium to act as a dispersing agent. This must be validated for cell toxicity.

    • Solution 3 (Lower Stock Concentration): Remake the stock solution at a lower concentration (e.g., 1 mM instead of 10 mM). This will require adding a larger volume to your cells, so ensure the final solvent concentration remains below the safe limit.

References

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells.?[Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Al-Busaidi, I., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • J-Stage. (n.d.). A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. [Link]

  • Bio-protocol. (2017). Determination of organic solvent tolerance and antibiotic resistance. [Link]

  • Applied and Environmental Microbiology. (n.d.). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. [https://journals.asm.org/doi/10.1128/aem.009 tolerant-carboxylic-ester-hydrolases-for-organic-synthesis-02192-17]([Link] tolerant-carboxylic-ester-hydrolases-for-organic-synthesis-02192-17)

  • ResearchGate. (2020). How to desalt zwitterions?[Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • Glycoforum. (2024). Zwitterionic liquids for one-pot continuous bioethanol production. [Link]

  • PubMed. (2002). Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry. [Link]

  • PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PMC. (n.d.). Increase of organic solvent tolerance of Escherichia coli by the deletion of two regulator genes, fadR and marR. [Link]

  • African Journal of Biotechnology. (n.d.). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. [Link]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • ResearchGate. (n.d.). Solubility of the amino acids analyzed. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • RSC Publishing. (n.d.). Melting properties of amino acids and their solubility in water. [Link]

Sources

Application

Application Notes and Protocols for Amino-Substituted Chroman and Chromone Acetic Acids as Pharmaceutical Intermediates

This guide provides an in-depth exploration of amino-substituted chroman and chromone acetic acids, a class of compounds with significant potential as pharmaceutical intermediates. We will delve into their synthesis, cha...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of amino-substituted chroman and chromone acetic acids, a class of compounds with significant potential as pharmaceutical intermediates. We will delve into their synthesis, characterization, and applications in drug discovery, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Amino-Chroman/Chromone Acetic Acid Scaffolds

The chromone and its reduced form, chroman, are recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to interact with a wide range of biological targets, leading to a spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] The benzo-γ-pyrone skeleton of chromones and the related chroman framework provide a versatile scaffold for chemical modification.[1]

The incorporation of an amino acid moiety, specifically an acetic acid side chain bearing an amino group, onto these scaffolds offers several strategic advantages in drug design:

  • Enhanced Pharmacokinetic Properties: The addition of amino and carboxylic acid groups can improve the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of the parent molecule.[2][3]

  • Increased Biological Activity: Amino acids can introduce new points of interaction with biological targets, potentially enhancing the potency and selectivity of the compound.[3][4]

  • Chiral Centers for Stereospecific Interactions: The α-carbon of the amino acid moiety introduces a chiral center, allowing for the synthesis of stereoisomers that may exhibit differential binding and activity at chiral biological receptors.

  • Versatile Chemical Handles: The amino and carboxylic acid groups serve as versatile chemical handles for further derivatization, such as in the synthesis of peptidomimetics or for conjugation to other bioactive molecules.[4][5]

This guide will focus on the practical aspects of utilizing these valuable intermediates, providing detailed protocols for their synthesis and characterization.

Synthesis of Amino-Chromone Acetic Acid Derivatives: A Protocol

The following protocol is a representative method for the synthesis of a chromone-based α-amino acid derivative, adapted from established literature procedures.[6] This multi-step synthesis involves the preparation of a key intermediate, 3-bromomethyl-chromone, followed by its reaction with a protected glycine derivative.

Overall Synthetic Workflow

A Starting Material (e.g., 2-hydroxyacetophenone) B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Step 1 C Formation of 3-formylchromone B->C D Reduction (e.g., NaBH4) C->D Step 2 E Formation of 3-hydroxymethylchromone D->E F Bromination (e.g., PBr3) E->F Step 3 G Formation of 3-bromomethylchromone F->G H Alkylation of Glycinate Schiff Base G->H Step 4 I Protected Chromone Amino Acid Ester H->I J Acidic Hydrolysis (Deprotection) I->J Step 5 K Final Product (Amino-Chromone Acetic Acid Derivative) J->K

Caption: Synthetic workflow for a chromone-based amino acid.

Step-by-Step Experimental Protocol

Materials:

  • 2'-Hydroxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Phosphorus tribromide (PBr₃)

  • Glycine ethyl ester hydrochloride

  • Benzophenone imine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Protocol:

  • Synthesis of 3-Formylchromone:

    • In a round-bottom flask, cool DMF to 0°C.

    • Slowly add POCl₃ dropwise with stirring.

    • After 30 minutes, add a solution of 2'-hydroxyacetophenone in DMF.

    • Allow the reaction to warm to room temperature and then heat to 60-70°C for several hours, monitoring by TLC.

    • Pour the reaction mixture into ice water and collect the precipitated product by filtration.

  • Synthesis of 3-Hydroxymethylchromone:

    • Dissolve the 3-formylchromone in a suitable solvent (e.g., methanol).

    • Cool the solution to 0°C and add NaBH₄ portion-wise.

    • Stir for 1-2 hours at 0°C, then allow to warm to room temperature.

    • Quench the reaction with dilute HCl and extract the product with an organic solvent.

  • Synthesis of 3-Bromomethylchromone:

    • Dissolve the 3-hydroxymethylchromone in an anhydrous solvent (e.g., DCM).

    • Cool to 0°C and add PBr₃ dropwise.

    • Stir at room temperature until the starting material is consumed (TLC).

    • Carefully quench with water and extract the product.

  • Alkylation of Glycinate Schiff Base:

    • Prepare the glycinate Schiff base by reacting glycine ethyl ester hydrochloride with benzophenone imine in the presence of a base.

    • To a solution of the prepared Schiff base in acetonitrile, add K₂CO₃ and the 3-bromomethylchromone.

    • Reflux the mixture for several hours until the reaction is complete.

    • Filter the reaction mixture and concentrate the filtrate. Purify the resulting protected amino acid ester by column chromatography.[6]

  • Deprotection to Yield the Amino-Chromone Acetic Acid Derivative:

    • Dissolve the purified, protected amino acid ester in a suitable solvent (e.g., diethyl ether).

    • Add 1N HCl at 0°C and stir at room temperature for 2 hours.

    • Collect the precipitated hydrochloride salt of the amino-chromone acetic acid derivative by filtration.[6]

Causality Behind Experimental Choices:

  • The Vilsmeier-Haack reaction is a classic and efficient method for formylating activated aromatic rings.

  • The use of a Schiff base to protect the amino group of glycine prevents side reactions during the alkylation step. Benzophenone imine is a common protecting group for this purpose.

  • Acidic hydrolysis is a standard method for the deprotection of both the Schiff base and the ester in a single step.

Applications in Pharmaceutical Research and Development

Amino-chroman and -chromone acetic acid derivatives are valuable intermediates for the synthesis of a wide range of biologically active molecules.

Pharmacological Activity Example Application / Target References
Anticancer Inhibition of cancer cell lines (e.g., MCF-7 breast cancer).[7][7]
Antiepileptic Modulation of voltage-gated sodium channels.[7][7]
Antimicrobial Activity against various bacterial and fungal strains.[1][8][1][8]
Peptidomimetics Synthesis of β-turn mimetics for targeting protein-protein interactions.[5][5]
Enzyme Inhibition Inhibition of kinases such as p38 MAP kinase.[1][5][1][5]
Case Study: Chromone-Based Peptidomimetics

The rigid structure of the chromone scaffold can be used to mimic the β-turn conformation of peptides.[5] By incorporating an amino acid side chain, these molecules can present side-chain functionalities in a spatially defined manner, allowing them to interact with protein targets that recognize specific peptide sequences. The synthesis of these peptidomimetics often involves standard solid-phase peptide synthesis (SPPS) techniques, where the amino-chromone acetic acid derivative is used as a non-natural amino acid building block.[9]

A Solid Support Resin (e.g., Rink Amide) B Couple First Amino Acid (Fmoc-protected) A->B C Resin-Bound Amino Acid B->C D Fmoc Deprotection (Piperidine) C->D E Free Amine on Resin D->E F Couple Amino-Chromone Acetic Acid Derivative E->F G Resin-Bound Dipeptide Mimetic F->G H Repeat Coupling/ Deprotection Cycles G->H I Cleavage from Resin (e.g., TFA) H->I J Purified Peptidomimetic I->J

Caption: Workflow for Solid-Phase Synthesis of a Peptidomimetic.

Analytical Characterization Protocols

Thorough characterization of the synthesized intermediates is crucial for quality control and for confirming the desired chemical structure. The following are generalized protocols for the analysis of amino-chroman/chromone acetic acid derivatives.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze chemical shifts, coupling constants, and integrations to confirm the structure.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

    • Place a small amount of the solid sample onto the crystal and apply pressure.

    • Record the sample spectrum (typically 4000-400 cm⁻¹).

    • Identify characteristic absorption bands for functional groups such as C=O (ketone and carboxylic acid), N-H (amine), and C-O (ether).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Infuse the sample directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the molecular weight from the [M+H]⁺ or [M-H]⁻ ion.

Analytical Technique Expected Observations for a Representative Amino-Chromone Acetic Acid
¹H NMR Aromatic protons on the chromone ring, singlet for the H-2 proton, signals for the CH and CH₂ of the acetic acid side chain, and a broad signal for the NH₂ protons.
¹³C NMR Signals for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and aliphatic carbons of the side chain.
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~3000-2500 (O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1650 (C=O stretch of chromone ketone).
Mass Spec (ESI) A molecular ion peak corresponding to the calculated molecular weight ([M+H]⁺).

Conclusion

Amino-chroman-3-yl-acetic acid and its related chromone analogs represent a promising class of pharmaceutical intermediates. Their synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. The ability to combine the privileged chroman/chromone scaffold with the versatile amino acid moiety provides a powerful strategy for the development of novel therapeutics with improved pharmacological profiles. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of these compounds in their own drug discovery and development programs.

References

  • Ma, D., et al. (2007). Synthesis and biological evaluation of novel, water-soluble, C-2-substituted paclitaxel analogues. Journal of Medicinal Chemistry, 50(4), 735-742.
  • Patel, R. V., et al. (2021). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 26(11), 3369. [Link]

  • ChemRadar. (n.d.). Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 | FCMD | Food Contact Materials Regulations Database. Retrieved from [Link]

  • ChemRadar. (n.d.). Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 | Regulatory Information. Retrieved from [Link]

  • Kotha, S., & Meshram, M. (2017). A novel synthesis of chromone based unnatural α-amino acid derivatives. Journal of Chemical Sciences, 129(7), 1091-1098. [Link]

  • Gattu, R., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(15), 4941. [Link]

  • Van derpoorten, K., et al. (2004). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. The Journal of Organic Chemistry, 69(22), 7745-7748.
  • Juárez-García, D. D., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Pharmaceuticals, 14(11), 1110. [Link]

  • Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2977–2987. [Link]

  • Zhang, Y., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 749333. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Tverdomed, S. N., & Volochnyuk, D. M. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]

  • Google Patents. (1997).
  • Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 15, 18635-18644. [Link]

  • Google Patents. (2001).

Sources

Method

Application Note: Preparation, Handling, and Storage of Amino-Chroman-3-yl-Acetic Acid

Executive Summary Amino-chroman-3-yl-acetic acid (CAS: 1706575-50-9) is a highly versatile, bifunctional chiral building block extensively utilized in the synthesis of peptidomimetics and novel therapeutics[1]. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amino-chroman-3-yl-acetic acid (CAS: 1706575-50-9) is a highly versatile, bifunctional chiral building block extensively utilized in the synthesis of peptidomimetics and novel therapeutics[1]. Featuring both a primary/secondary amine and a carboxylic acid moiety on a rigid chroman scaffold, this reagent is particularly valuable for developing allosteric modulators. A prominent application of chroman-acetic acid derivatives is the synthesis of allosteric inhibitors targeting the MALT1 protease, a critical node in NF-κB signaling pathways associated with immune responses and B-cell lymphomas[2].

This application note provides a comprehensive, causality-driven guide to the physicochemical profiling, storage, and handling of this reagent, ensuring high-fidelity results in downstream synthetic workflows.

Physicochemical Profiling & Storage Causality

Because it contains both a nucleophilic amine and an electrophilic carboxylic acid, amino-chroman-3-yl-acetic acid is inherently susceptible to intermolecular condensation (oligomerization) if exposed to elevated temperatures or moisture. Furthermore, the electron-rich chroman ring and the amino group are prone to oxidative degradation upon prolonged exposure to light and atmospheric oxygen[3].

Causality of Storage: To arrest kinetic degradation pathways, the reagent must be stored at cryogenic temperatures (-20°C) under an inert atmosphere (Argon or Nitrogen). Opaque or amber vials are mandatory to prevent photo-oxidation of the amine[3].

Table 1: Physicochemical Profile & Storage Parameters
ParameterSpecification / Guideline
CAS Number 1706575-50-9[1]
Molecular Formula C11H13NO3[1]
Molecular Weight 207.23 g/mol [1]
Optimal Storage Temp -20°C (Cryogenic)
Atmosphere Inert (Argon or Nitrogen)
Light Sensitivity High (Store in opaque/amber containers)

Preparation and Handling Workflow

Workflow A Cryogenic Storage (-20°C, Ar/N2) B Equilibration (Desiccator, RT) A->B C Stock Preparation (Anhydrous DMF/DMSO) B->C D Quality Control (LC-MS/NMR) C->D E Amide Coupling (HATU, DIPEA) D->E

Workflow for the preparation and application of amino-chroman-3-yl-acetic acid.

Protocol 1: Reagent Preparation and Stock Solution Formulation

Causality: Zwitterionic compounds like amino-chroman-3-yl-acetic acid exhibit poor solubility in non-polar solvents. Polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are required to disrupt intermolecular hydrogen bonding without participating in unwanted solvolysis. DMF is preferred for liquid dispensing at lower ambient temperatures, as DMSO freezes at 18°C.

Table 2: Reagent Preparation Quantities (0.5 M Stock in DMF)
Target ScaleMass of Reagent (g)Volume of Anhydrous DMF (mL)Expected Yield (mmol)
Analytical 0.1041.000.50
Preparative 1.03610.005.00
Bulk 5.18050.0025.00
Step-by-Step Methodology:
  • Equilibration: Remove the sealed vial of amino-chroman-3-yl-acetic acid from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before breaking the seal.

    • Causality: Opening a cold vial introduces atmospheric condensation, which accelerates hydrolytic degradation and ruins the stoichiometry of future reactions.

  • Inert Atmosphere Handling: Transfer the equilibrated vial to a glove box or use standard Schlenk line techniques to flush the headspace with Argon.

  • Solvent Addition: To prepare a 0.5 M stock solution, add the corresponding volume of anhydrous, amine-free DMF to the reagent (refer to Table 2).

  • Dissolution: Vortex gently. If dissolution is incomplete, sonicate the mixture in a water bath (<30°C) for 2–3 minutes. Avoid excessive heating to prevent premature condensation reactions.

  • Self-Validation Checkpoint (Quality Control): Before proceeding to bulk synthesis, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile/Water, and run a rapid LC-MS. Confirm a mass-to-charge ratio (m/z) of [M+H]+ ≈ 208.2. The absence of dimer peaks (m/z ≈ 397) validates that the stock is monomeric and ready for coupling.

Protocol 2: Amide Coupling for Allosteric Inhibitor Synthesis

Causality: The synthesis of complex molecules, such as MALT1 inhibitors, requires the precise coupling of the chroman acetic acid moiety to anilines or other amines. HATU is selected as the coupling reagent due to its superior efficiency in overcoming the steric hindrance associated with the rigid chroman core, facilitating rapid OAt active ester formation[2].

Pathway Stimulus Antigen Receptor CBM CBM Complex Stimulus->CBM MALT1 MALT1 Protease CBM->MALT1 NFkB NF-κB Activation MALT1->NFkB Drug Chroman-based Inhibitor Drug->MALT1

MALT1 signaling pathway inhibition by chroman-derived allosteric modulators.

Step-by-Step Methodology:
  • Activation: In an oven-dried round-bottom flask under Argon, combine 1.0 equivalent (eq) of the amino-chroman-3-yl-acetic acid stock solution (e.g., 0.65 mmol) with 1.5 eq of HATU (0.98 mmol) in 4 mL of anhydrous DMF[2].

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) (1.95 mmol) dropwise[2].

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the formation of the active ester while preventing unwanted side reactions with the nucleophilic amine. Stir at room temperature for 30 minutes.

  • Amine Introduction: Add 1.2 eq of the target amine (e.g., 3-chloro-4-methoxyaniline)[2].

  • Reaction Monitoring: Stir the reaction at room temperature for 24–72 hours[2].

  • Self-Validation Checkpoint: Perform a Thin-Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane solvent system. The disappearance of the fluorescent starting material spot confirms the complete consumption of the amino-chroman derivative, validating the coupling efficiency before workup.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product[2].

References[1] Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 | CAS Substance Database. ChemRadar.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK8PC4umRe7HU1DX8GHzfcTqWUzKmfUd-3DgL4VNEDFiE_4oy_FA4BSxQcg6rgpGeVDpHqsv48WzvtK8oGC_axBQRCRmLRnWvamH7h7F6cnwjQnxOtJIfYlRzGt7oHk7TiGpfR5poOINRNpCmAOu-7n5XoV9w8NCnLYEv3k5mgjHZxqPCsuEc70obkzOR25wC1kE7auAa5GTQD6Xw9tQA6XFZ4d7ERH1qkt38PenkhnDjWAIzDrjNooGmveYx6V8OOEcZZSPHFTDoi2I9tLIBV1Kkk9s8=[2] Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnLUyTVpirOzOnYmRlWtiYwXtqdSfKYDmJztZD4OmwgRv7Qj6FkVw3xejY6zgr4Z4SL-DilC9r2P6qNRBlN2_71cFAU0oBD9vLgRT5Y3_LG3o-so8wpx4A_V9uAfHqkEdBVWenfpRzTVjAh_YLs3GP[3] (S)-3-Aminochroman-7-OL hbr. Vulcanchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYFiswmZQZUC0noSCRpBqBgzdCgEQzsY1EaL73h1aobEMellFD3HHUbU3_eWFy9s42LDvtigJ8KtPvwFxYLVvrKDuCwXdgsPf4t_d55xWqBLL4RX-FUcZ99CpNyoR9CRce0XXB0utrSw==

Sources

Application

Application Note: Amino-Chroman-3-yl-Acetic Acid as a Bifunctional Scaffold for High-Throughput Screening (HTS) Library Generation

Executive Summary & Mechanistic Grounding As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their utility in drug discovery campaigns. Amino-chroman-3-yl-acetic acid (CAS 1706575-50-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their utility in drug discovery campaigns. Amino-chroman-3-yl-acetic acid (CAS 1706575-50-9)[1] has emerged as a highly privileged, bifunctional building block for High-Throughput Screening (HTS) library generation.

The Causality of Scaffold Selection: The structural architecture of this compound offers two distinct advantages:

  • Conformational Rigidity: The bicyclic chroman core restricts the conformational degrees of freedom. When this scaffold binds to a target cavity, it incurs a significantly lower entropic penalty compared to flexible linear analogs, thereby boosting binding affinity.

  • Orthogonal Diversification: The presence of both a primary amine and a carboxylic acid allows for rapid, bidirectional combinatorial diversification (e.g., parallel amide couplings or Ugi multicomponent reactions) without the need for complex protection/deprotection schemes.

Recent literature highlights the success of chroman derivatives in identifying potent allosteric MALT1 inhibitors for B-cell lymphomas (Pissot Soldermann et al., 2020)[2] and dual-action 5-HT1A receptor ligands (Pitsinos et al., 2007)[3]. This protocol details the synthesis of a focused library using this scaffold and its subsequent validation in a self-validating TR-FRET HTS assay.

Chemical Biology Workflow

HTS_Workflow Scaffold Amino-Chroman-3-yl-Acetic Acid (Bifunctional Scaffold) Library Combinatorial Library Synthesis (Parallel Amide Coupling) Scaffold->Library Diversification QC LC-MS High-Throughput QC (>85% Purity Threshold) Library->QC Validation Assay Primary HTS Assay (TR-FRET / 384-well) QC->Assay Arraying Hit Hit Triage & Validation (Dose-Response & Counter-Screen) Assay->Hit Z' > 0.6

Caption: Workflow for HTS library generation using the amino-chroman-3-yl-acetic acid scaffold.

Experimental Protocol 1: Parallel Synthesis of a Focused Library

To exploit the amino-chroman-3-yl-acetic acid scaffold, we utilize a parallel amide coupling strategy in a 96-well format.

Step-by-Step Methodology:

  • Scaffold Preparation: Dispense 50 µmol of amino-chroman-3-yl-acetic acid into each well of a 96-well deep-well block.

  • Activation & Coupling: Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA in anhydrous DMF (500 µL) to each well.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it accelerates the reaction and minimizes racemization at the potentially labile C3 chiral center of the chroman ring. DIPEA acts as a non-nucleophilic base to neutralize the acid without interfering with the coupling.

  • Diversification: Add 1.1 equivalents of diverse primary/secondary amines (to react with the scaffold's acetic acid) or carboxylic acids (to react with the scaffold's amine) to specific wells. Seal and shake at room temperature for 16 hours.

  • Filtration & Purification: Filter the reaction mixtures through a solid-phase extraction (SPE) plate to remove unreacted HATU and salts.

Self-Validating System (QC): Run a blank solvent injection and a known standard before the high-throughput LC-MS run to ensure column integrity. Analyze each well; any compound exhibiting < 85% purity by UV (254 nm) is automatically flagged and excluded from the HTS plating. This strict threshold prevents false positives caused by highly reactive impurities.

Experimental Protocol 2: High-Throughput Screening (MALT1 TR-FRET Assay)

Chroman derivatives are well-documented allosteric inhibitors of MALT1, a protease critical for NF-κB signaling[4]. The following TR-FRET assay is designed to screen the synthesized library.

MALT1_Pathway Receptor TCR / BCR Activation CBM CBM Complex (CARMA1-BCL10-MALT1) Receptor->CBM MALT1 MALT1 Protease (Active) CBM->MALT1 NFKB NF-κB Signaling (Cell Survival) MALT1->NFKB Cleavage of Inhibitors Inhibitor Chroman-Derivative (Allosteric Inhibitor) Inhibitor->MALT1 Blocks Activity

Caption: MALT1 signaling pathway and allosteric inhibition by chroman derivatives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% CHAPS, and 5 mM DTT.

    • Causality: The inclusion of 0.01% CHAPS is a critical control against aggregation-based false positives, a notorious artifact in HTS. DTT is essential to maintain the catalytic cysteine residue of the MALT1 protease in its active, reduced state.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the library compounds (10 mM in DMSO) into a 384-well black, low-volume microplate.

  • Enzyme Addition: Add 5 µL of recombinant MALT1 enzyme (final concentration 2 nM) to the wells. Incubate for 30 minutes at room temperature to allow allosteric binding.

  • Substrate Addition: Add 5 µL of the TR-FRET peptide substrate (e.g., Eu-labeled donor and APC-labeled acceptor flanking the MALT1 cleavage sequence).

  • Signal Acquisition: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 615 nm) after a 60-minute incubation.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50-microsecond temporal delay before signal acquisition. This delay allows short-lived background auto-fluorescence from the library compounds to decay, drastically improving the signal-to-noise ratio.

Self-Validating System (Assay QC): Include a 'No Enzyme' control (100% inhibition baseline) and a 'Vehicle' control (0% inhibition baseline, DMSO only) on every plate. Calculate the Z'-factor per plate. Any plate yielding a Z' < 0.5 must be rejected and re-run to ensure statistical reliability.

Data Presentation & Validation

To ensure the integrity of the HTS campaign, quantitative data from the primary screen must be continuously monitored. Table 1 summarizes the expected performance metrics for a robust chroman-derivative library screen.

Table 1: HTS Assay Performance Metrics for MALT1 Screening

MetricTarget ThresholdObserved ValueCausality / Implication
Z'-Factor > 0.50.72 ± 0.05Indicates a highly robust assay with excellent separation between positive and negative controls.
Signal-to-Background (S/B) > 3.05.4Ensures an adequate dynamic range for detecting partial or weak allosteric inhibitors.
Intra-plate CV < 10%4.2%Validates liquid handling precision and confirms the absence of thermal edge effects.
Hit Rate (>50% Inhibition) 0.1% - 1.0%0.45%Suggests the focused chroman library is well-tuned to the target space without being promiscuous.
Reference IC₅₀ (MLT-231) 5 - 15 nM8.2 nMConfirms assay sensitivity and pharmacological relevance against a known standard[2].

References

  • Title: Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 | CAS Substance Database Source: ChemRadar URL: [Link]

  • Title: Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Compounds within a Class of 3-Aminochroman Derivatives with Dual 5-HT1A Receptor and Serotonin Transporter Affinity Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of Amino-chroman-3-yl-acetic Acid

Introduction The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The addition of an amino acid moiety to a chroman backbone, creating a molecule such as amino-chroman-3-yl-acetic acid, represents a rational drug design strategy to potentially enhance solubility, cell permeability, and target engagement. Given the novelty of this compound, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols. This guide is built upon established principles for preclinical development of novel small molecules, with a focus on scientific integrity and reproducibility.

PART 1: Preclinical Development Strategy

The successful in vivo evaluation of a novel chemical entity like amino-chroman-3-yl-acetic acid necessitates a systematic, multi-step approach. The initial focus should be on ensuring adequate formulation and determining a safe dose range before proceeding to efficacy studies.

Diagram: Overall Preclinical Workflow

Preclinical_Workflow Formulation Formulation Development Tolerability Maximum Tolerated Dose (MTD) Study Formulation->Tolerability Optimize Bioavailability PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Study Tolerability->PK_PD Define Safe Dose Range Efficacy Efficacy Study in Disease Model PK_PD->Efficacy Inform Dosing Regimen IND IND-Enabling Studies Efficacy->IND Demonstrate Proof-of-Concept

Caption: A stepwise workflow for the preclinical in vivo evaluation of a novel compound.

PART 2: Formulation Development for In Vivo Administration

A significant hurdle for many novel heterocyclic compounds is poor aqueous solubility. An appropriate formulation is critical to ensure consistent and adequate drug exposure in animal models.

Solubility Assessment

The first step is to determine the solubility of amino-chroman-3-yl-acetic acid in a panel of pharmaceutically acceptable vehicles.

Vehicle Component Purpose Typical Concentration Range
Saline (0.9% NaCl) Aqueous vehicleN/A
Phosphate-Buffered Saline (PBS) Buffered aqueous vehicleN/A
Polyethylene Glycol 400 (PEG 400) Co-solvent10 - 60%
Propylene Glycol (PG) Co-solvent10 - 40%
Dimethyl Sulfoxide (DMSO) Solubilizing agent< 10% (due to potential toxicity)
Tween 80 / Polysorbate 80 Surfactant/wetting agent1 - 10%
Hydroxypropyl-β-cyclodextrin (HPβCD) Complexation agent10 - 40%
Protocol: Vehicle Screening for Oral (PO) and Intraperitoneal (IP) Dosing
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of amino-chroman-3-yl-acetic acid in 100% DMSO.

  • Test Vehicle Preparation: Prepare a series of common vehicle formulations (see table above). For example:

    • Vehicle A: 10% DMSO, 40% PEG 400, 50% Saline

    • Vehicle B: 5% Tween 80, 95% Saline

    • Vehicle C: 30% HPβCD in sterile water

  • Solubility Testing: Add the DMSO stock solution to each test vehicle to achieve a range of final compound concentrations. Vortex and sonicate the mixture.

  • Observation: Visually inspect for precipitation immediately and after 1-2 hours at room temperature. The highest concentration that remains a clear solution is the approximate solubility in that vehicle.

  • Selection Criteria: Choose a vehicle that provides the desired concentration in a small dosing volume (typically 5-10 mL/kg for mice), is well-tolerated, and maintains the compound in solution.

PART 3: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[3][4] This is a critical step to establish a safe dose range for subsequent efficacy studies.[5][6]

Study Design
  • Animal Model: Naive female BALB/c mice (6-8 weeks old).

  • Group Size: 3-5 mice per group.

  • Administration Route: Intraperitoneal (IP) or Oral (PO), based on formulation and intended clinical route.

  • Dosing Schedule: Single dose followed by a 7-14 day observation period.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg) until signs of toxicity are observed.

Protocol: Single-Dose MTD Study
  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Dosing: Administer a single dose of amino-chroman-3-yl-acetic acid in the selected vehicle. A control group should receive the vehicle alone.

  • Monitoring:

    • Clinical Observations: Monitor animals for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing) at 1, 4, 24, and 48 hours post-dose, and daily thereafter.

    • Body Weight: Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.[3]

  • Endpoint: The study is typically concluded after 7-14 days. If no toxicity is observed, the MTD is considered to be greater than the highest dose tested. If toxicity is observed, the MTD is defined as the highest dose level that did not induce unacceptable adverse effects.

Diagram: MTD Study Workflow

MTD_Workflow cluster_0 MTD Study Dose_1 Cohort 1 (e.g., 10 mg/kg) Dose_2 Cohort 2 (e.g., 30 mg/kg) Dose_1->Dose_2 If well-tolerated Monitor Daily Monitoring: - Body Weight - Clinical Signs Dose_1->Monitor Dose_3 Cohort 3 (e.g., 100 mg/kg) Dose_2->Dose_3 If well-tolerated Dose_2->Monitor Dose_3->Dose_N Dose_3->Monitor Endpoint Determine MTD Monitor->Endpoint

Caption: A dose-escalation workflow for determining the Maximum Tolerated Dose (MTD).

PART 4: Pharmacokinetic (PK) Study

A preliminary PK study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data is crucial for designing an effective dosing schedule for efficacy studies.

Study Design
  • Animal Model: Naive male Sprague-Dawley rats or BALB/c mice.

  • Group Size: 3-4 animals per time point.

  • Dosing: A single dose administered via the intended therapeutic route (e.g., PO or IP) and intravenously (IV) to determine bioavailability.

  • Sample Collection: Blood samples are collected at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

Protocol: Preliminary PK Study
  • Animal Preparation: For the IV group, cannulate the jugular vein for blood sampling.

  • Dosing: Administer a single dose of amino-chroman-3-yl-acetic acid. A typical dose would be 5-10 mg/kg.

  • Blood Collection: At each specified time point, collect approximately 100-200 µL of blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of amino-chroman-3-yl-acetic acid in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the concentration-time curve (total drug exposure)
t1/2 Half-life
F% Bioavailability (for non-IV routes)

PART 5: In Vivo Efficacy Study (Example: Anticancer Model)

Based on the known activities of chroman derivatives, a potential therapeutic application for amino-chroman-3-yl-acetic acid is in oncology.[7] A human tumor xenograft model is a standard approach to evaluate the in vivo efficacy of novel anticancer agents.[8][9][10][11][12]

Model Selection and Establishment
  • Cell Line: Select a human cancer cell line relevant to the compound's hypothesized mechanism of action (e.g., MCF-7 breast cancer cells, which have been used to test other chroman derivatives).[7]

  • Animal Model: Immunocompromised mice (e.g., Nude or SCID) are required to prevent rejection of the human tumor cells.[12]

  • Protocol: Tumor Implantation

    • Culture MCF-7 cells in vitro to the desired number.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS mixed with Matrigel).

    • Subcutaneously inject approximately 5-10 million cells into the flank of each mouse.

    • Monitor the mice for tumor growth. Caliper measurements are typically used to determine tumor volume (Volume = (Length x Width^2) / 2).

Efficacy Study Protocol
  • Tumor Growth: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Group Design:

    • Group 1: Vehicle Control (administered on the same schedule as the treatment group)

    • Group 2: Amino-chroman-3-yl-acetic acid at Dose 1 (e.g., 0.5x MTD)

    • Group 3: Amino-chroman-3-yl-acetic acid at Dose 2 (e.g., 1x MTD)

    • Group 4: Positive Control (a standard-of-care chemotherapy for the chosen cancer type)

  • Dosing Regimen: Based on PK data, administer the compound daily (QD) or twice daily (BID) via the chosen route (e.g., IP or PO) for a set period (e.g., 21-28 days).

  • Monitoring:

    • Tumor Volume: Measure tumor volume 2-3 times per week.

    • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint Analysis:

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

References

  • Reaction Biology. (n.d.). Xenograft Mouse Models For Drug Discovery. Retrieved from [Link]

  • Tse, C., et al. (2012). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research, 18(14), 3846–3855.
  • Biocytogen. (n.d.). Xenograft Models. Retrieved from [Link]

  • Sharpless, N. E., & DePinho, R. A. (2006). Drug Efficacy Testing in Mice.
  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Lai, C. C., et al. (2010). SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2. Molecular Cancer Therapeutics, 9(4), 835–845.
  • Xtalks. (2017, May 31). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Labcorp. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • Thall, P. F., & Nguyen, H. Q. (2018). Novel clinical trial designs with dose optimization to improve long-term outcomes. Journal of the National Cancer Institute, 110(5), 459–466.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • Giam, M., et al. (2020). Current Trends in Sirtuin Activator and Inhibitor Development. Journal of Medicinal Chemistry, 63(8), 3895–3917.
  • El-Sayed, M. A., et al. (2025). In vitro and in vivo antidiabetic evaluation of new Coumarin and Chromone derivatives: Design, synthesis and molecular modeling. Bioorganic Chemistry, 159, 107456.
  • Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2398–2407.
  • Singh, S., & Majumdar, A. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 5(12), 5136–5143.
  • Lei, C., & Liu, X. (2017). Sirtuin inhibitors as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 17(2), 176–183.
  • ResearchGate. (2025, May). Conformational Restriction Enables Discovering a Series of Chroman Derivatives as Potent and Selective NaV1.8 Inhibitors with Improved Pharmacokinetic Properties. Retrieved from [Link]

  • ACS Publications. (2021, June 17). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. Retrieved from [Link]

  • eLife. (2023, September 20). SIRT2 inhibition protects against cardiac hypertrophy and ischemic injury. Retrieved from [Link]

  • ResearchGate. (2024, September 11). Exploring Chroman-4-One Derivatives as MAO-B Inhibitors: A Comprehensive Computational Study. Retrieved from [Link]

  • Rawat, A., & Verma, A. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2557–2568.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • Shelar, P. A., & Mishra, A. (2020). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology, 13(12), 6245-6251.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Amino-Chroman-3-yl-Acetic Acid Solubility

Welcome to the Technical Support Center. As researchers and drug development professionals transition from standard peptide synthesis to working with complex bicyclic scaffolds, unnatural amino acids like amino-chroman-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals transition from standard peptide synthesis to working with complex bicyclic scaffolds, unnatural amino acids like amino-chroman-3-yl-acetic acid frequently present severe solubility challenges.

This guide is engineered to help you understand the thermodynamic and kinetic barriers preventing your compound from dissolving, and provides field-proven, self-validating protocols to achieve stable stock solutions in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is my amino-chroman-3-yl-acetic acid completely insoluble in 100% DMSO, even though DMSO is a highly polar universal solvent?

The Causality: You are encountering the "Zwitterionic Solubility Paradox." Amino-chroman-3-yl-acetic acid contains a bulky, highly hydrophobic chroman core (a benzene ring fused to a tetrahydropyran)[1]. However, its backbone contains both a primary amine and a carboxylic acid. At neutral apparent pH, these groups exist as a zwitterion (–NH₃⁺ and –COO⁻).

Zwitterions form incredibly strong intermolecular ion pairs, creating a rigid crystal lattice[2]. While DMSO is highly polar, it is an aprotic solvent. It is excellent at solvating cations via its oxygen atom, but it lacks the hydrogen-bond donors required to effectively solvate the carboxylate anion[3]. Consequently, pure DMSO cannot provide enough solvation energy to overcome the intermolecular ionic bonds of the zwitterion, leaving your compound as a cloudy suspension[2].

Q2: How can I manipulate the solvent to break this zwitterionic lattice?

The Causality: To force dissolution, you must destroy the zwitterion by altering the protonation state of the molecule[4]. By adding a trace amount of volatile acid or base, you force the molecule into a net-cationic or net-anionic state. Once the molecule carries a single net charge, the intermolecular ionic lattice collapses, and DMSO can easily solvate the compound[5].

Self-Validating Protocol: The Acid/Base Titration Strategy This protocol acts as a diagnostic tool. The visual feedback of the solution will validate the exact mechanism of your solubility failure.

  • Initial Suspension: Weigh your amino-chroman-3-yl-acetic acid into a microcentrifuge tube. Add anhydrous DMSO to target a 50 mM stock concentration.

  • Kinetic Disruption: Vortex for 60 seconds, then sonicate in a water bath at 37°C for 5 minutes.

    • Diagnostic Check: If the solution remains turbid, kinetic energy is insufficient. The thermodynamic barrier (the zwitterionic lattice) is fully intact.

  • Chemical Disruption (Acidic): Add 0.1% to 1% (v/v) Trifluoroacetic acid (TFA) or glacial acetic acid dropwise to the DMSO suspension[4]. Vortex immediately.

    • Validation: If the solution transitions from a cloudy suspension to crystal clear within seconds, you have successfully protonated the carboxylate (–COOH). This confirms that zwitterionic pairing was the root cause of the insolubility.

  • Alternative (Basic): If your downstream assay is highly sensitive to acids, use 0.1% Triethylamine (TEA) or aqueous ammonia instead to deprotonate the ammonium group[4].

Q3: What if my downstream cell-based assay cannot tolerate TFA or TEA in the stock solution?

The Causality: If pH modifiers are incompatible with your workflow, you must introduce a co-solvent capable of solvating the carboxylate anion without changing the protonation state. Water is the ideal candidate because it acts as a strong hydrogen-bond donor[3].

Step-by-Step Co-Solvent Methodology:

  • Do not add DMSO first. Instead, pre-wet the dry powder with a small volume of LC-MS grade water (e.g., 10% of your final target volume). The water will hydrate the zwitterionic network.

  • Slowly add DMSO dropwise while vortexing continuously until you reach the final volume.

  • Caution: Do not exceed 1% final DMSO concentration when diluting this stock into your final aqueous cell culture media, as higher concentrations are cytotoxic[4].

Quantitative Data: Solubilization Strategies Comparison

The following table summarizes the expected outcomes of various solubilization strategies to help you select the optimal path for your specific downstream application.

Solubilization StrategyAdditiveMechanistic ActionMax Stock Conc.Downstream Assay Compatibility
Pure Organic 100% DMSOBaseline aprotic solvation< 5 mMHigh (Ideal for cell assays, but low yield)
Acidic Disruption 0.1–1% TFAProtonates –COO⁻, breaks zwitterion50–100 mMLow (Requires strict pH neutralization before use)
Basic Disruption 0.1–1% TEADeprotonates –NH₃⁺, breaks zwitterion50–100 mMLow (Requires strict pH neutralization before use)
Aprotic Co-Solvent 10–20% H₂OSolvates anions via H-bond donors10–25 mMMedium (Risk of precipitation upon final dilution)

Solubilization Decision Workflow

Follow this logical decision tree to systematically troubleshoot and resolve insolubility issues with bicyclic unnatural amino acids.

G Start Amino-Chroman-3-yl-Acetic Acid in 100% DMSO Check1 Is the solution cloudy or containing particulates? Start->Check1 Sonicate Apply Sonication & Heat (40°C) (Kinetic Disruption) Check1->Sonicate Yes Success Solubilization Complete (Verify Assay Compatibility) Check1->Success No Check2 Did the compound dissolve? Sonicate->Check2 Zwitterion Zwitterion Lattice Trap Add 0.1% TFA or TEA Check2->Zwitterion No Check2->Success Yes Check3 Did the compound dissolve? Zwitterion->Check3 CoSolvent Hydrophobic Core Issue Add 10% H2O as Co-solvent Check3->CoSolvent No Check3->Success Yes CoSolvent->Success

Workflow for solubilizing zwitterionic unnatural amino acids in DMSO.

References

  • Troubleshooting Peptide Solubility DMSO Source: JPT Peptide Technologies URL:[Link]

  • Synthesis and Self-Association Properties of Flexible Guanidiniocarbonylpyrrole−Carboxylate Zwitterions in DMSO: Intra- versus Intermolecular Ion Pairing Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Solubility of d-Histidine in Aqueous Cosolvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N-Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

Sources

Optimization

amino-chroman-3-yl-acetic acid stability testing at room temperature

Welcome to the Technical Support Center for API stability and degradation troubleshooting. This portal is designed for researchers, analytical scientists, and drug development professionals working with amino-chroman-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API stability and degradation troubleshooting. This portal is designed for researchers, analytical scientists, and drug development professionals working with amino-chroman-3-yl-acetic acid (CAS: 1706575-50-9)[1].

Because this scaffold contains both a nucleophilic amine and a reactive carboxylic acid, it presents unique stability challenges during ambient storage. This guide synthesizes regulatory frameworks, mechanistic troubleshooting, and self-validating analytical protocols to ensure the scientific integrity of your stability data.

Regulatory Framework & Workflow

Before diagnosing degradation issues, it is critical to ensure your stability testing matrix aligns with international regulatory standards. The International Council for Harmonisation (ICH) Q1A(R2) guideline dictates the environmental parameters required to establish a re-test period or shelf life[2].

Figure 1: ICH Q1A(R2) Stability Testing Workflow for API batches.

Table 1: ICH Q1A(R2) Standard Storage Conditions[3]
Study TypeStorage ConditionMinimum Time Period Covered at SubmissionPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEstablish baseline shelf-life / re-test period.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsRequired only if "significant change" occurs at accelerated conditions.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsAssess degradation pathways under elevated thermal/humidity stress.

Troubleshooting & FAQs

Q1: We are detecting a new peak with a mass shift of -18 Da in our LC-MS analysis after 3 months at 25°C. What is the causality behind this degradation? A: The -18 Da mass shift corresponds to the exact mass of a water molecule ( H2​O ). Because amino-chroman-3-yl-acetic acid contains both a primary amine and a carboxylic acid, it is highly susceptible to dehydration via condensation . At room temperature, ambient thermal energy and trace moisture (which acts as a micro-solvent facilitating proton transfer) catalyze a nucleophilic attack of the amine on the carbonyl carbon. Depending on the exact substitution pattern of the chroman ring, this results in either an intramolecular cyclization (forming a fused lactam) or intermolecular dimerization (forming an amide-linked dimer).

Q2: How do we prevent this condensation during routine room temperature storage? A: Condensation is heavily dependent on the mobility of the molecules and the presence of moisture. To mitigate this, the API must be stored in a highly desiccated environment. We recommend packaging the bulk powder in double low-density polyethylene (LDPE) bags containing a silica gel desiccant packet, sealed within a high-density polyethylene (HDPE) drum. By keeping the microenvironment below 30% RH, you eliminate the aqueous medium required to catalyze the proton transfer, thereby kinetically freezing the degradation pathway.

Q3: Why are we seeing peak tailing for the intact API during our stability-indicating HPLC assay? A: Peak tailing for zwitterionic compounds like amino-chroman-3-yl-acetic acid is caused by secondary interactions between the basic amine group and residual silanol groups on the stationary phase of the silica column. To resolve this, you must adjust the causality of the interaction: lower the pH of your mobile phase to ~2.0 using Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, neutralizing the silanol groups and fully protonating the amine, which forces the compound into a single ionization state and sharpens the peak.

Figure 2: Mechanistic causality of amino-chroman-3-yl-acetic acid degradation pathways.

Table 2: Expected LC-MS Degradation Profile
Degradant TypeMechanismExpected Mass ShiftPrimary Catalyst
Intact API N/ABaseline (m/z 208)N/A
Lactam/Dimer Condensation / Dehydration-18 Da (m/z 190)Moisture, Heat (>25°C)
N-Oxide / Peroxide Oxidation of amine or ether+16 Da (m/z 224)Light, Trace Metals
Decarboxylation Loss of CO2​ -44 Da (m/z 164)Extreme Heat / Acidic stress

Self-Validating Experimental Protocol: Stability-Indicating HPLC-MS

To ensure absolute trustworthiness in your stability data, the analytical method must be a self-validating system . This means the protocol inherently prevents false positives or false negatives by gating sample analysis behind a rigorous System Suitability Test (SST). If the instrument cannot resolve the intact API from its primary degradant (the -18 Da lactam), the run automatically fails before precious stability samples are consumed.

Step 1: Mobile Phase & Column Preparation
  • Column: C18 reverse-phase column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA suppresses the ionization of the carboxylic acid and ion-pairs with the amine, preventing silanol-induced peak tailing).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

Step 2: System Suitability Testing (SST) - The Validation Gate
  • Prepare an SST Resolution Mix : Spike 1.0 mg/mL of pure amino-chroman-3-yl-acetic acid with 0.1 mg/mL of a synthesized lactam reference standard (the -18 Da degradant).

  • Inject 10 µL of the SST Resolution Mix.

  • Validation Criteria:

    • The resolution ( Rs​ ) between the API peak and the lactam peak MUST be ≥2.0 .

    • The tailing factor ( Tf​ ) for the API peak MUST be ≤1.5 .

    • Logic Check: If Rs​<2.0 , do not proceed. Purge the column or prepare fresh mobile phases, as co-elution will artificially inflate the intact API assay value, masking degradation.

Step 3: Sample Preparation
  • Quantitatively transfer 10.0 mg of the stability sample (e.g., from the 25°C/60% RH chamber) into a 10 mL volumetric flask.

  • Dissolve and dilute to volume using a 50:50 mixture of Mobile Phase A and B. Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. (Causality: PTFE is used because it does not bind to the hydrophobic chroman ring, preventing sample loss during filtration).

Step 4: Analysis & Reporting
  • Inject 10 µL of the sample.

  • Monitor UV absorbance at 210 nm (for the amide/carboxyl chromophores) and 254 nm (for the aromatic chroman ring).

  • Cross-reference any new peaks with the inline MS detector to confirm the mass shift (e.g., identifying the m/z 190 lactam peak). Report assay % relative to the Day 0 control.

References

  • ICH Q1A(R2) Guideline - ICH. ich.org.
  • ICH stability testing - BINDER GmbH. binder-world.com.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. europa.eu.
  • Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 | CAS Substance Database. chemradar.com.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Amino-chroman-3-yl-acetic Acid Chromatography

Welcome to the Chromatography Technical Support Center. As Senior Application Scientists, we frequently encounter challenging amphoteric molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As Senior Application Scientists, we frequently encounter challenging amphoteric molecules. Amino-chroman-3-yl-acetic acid presents a unique chromatographic challenge due to its zwitterionic nature—combining a basic primary amine (pKa ~9.5), an acidic carboxylic acid (pKa ~4.5), and a rigid, hydrophobic chroman core.

This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and resolve peak tailing for this specific molecular scaffold.

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering mobile phase chemistry, you must isolate the root cause of the tailing. The workflow below outlines the logical progression from physical diagnostics to chemical optimization.

TailingResolution Step1 Identify Peak Tailing (Asymmetry > 1.5) CheckVoid Inject Neutral Marker (e.g., Toluene) Does it tail? Step1->CheckVoid Physical Physical Issue: Replace Frit/Column CheckVoid->Physical Yes (All peaks tail) Chemical Chemical Issue: Secondary Interactions CheckVoid->Chemical No (Only analyte tails) Resolved Symmetrical Peak (Asymmetry 0.9 - 1.2) Physical->Resolved CheckPH Is Mobile Phase pH < 2.5 or > 10.5? Chemical->CheckPH AdjustPH Adjust pH to suppress silanol ionization CheckPH->AdjustPH No CheckColumn Is the column Type-B & Endcapped? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to Polar-Embedded or ZIC-HILIC CheckColumn->ChangeColumn No CheckMetal Is metal chelation occurring? CheckColumn->CheckMetal Yes ChangeColumn->CheckMetal Passivate Passivate System (EDTA / Phosphoric Acid) CheckMetal->Passivate Yes CheckMetal->Resolved No Passivate->Resolved

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Troubleshooting FAQs: The Causality of Peak Tailing

Q1: Why does amino-chroman-3-yl-acetic acid exhibit severe peak tailing compared to simple chroman derivatives? A: The causality lies in its zwitterionic structure. Simple chromans partition predictably into the hydrophobic C18 stationary phase. However, amino-chroman-3-yl-acetic acid contains a basic amine. When analyzing basic analytes on silica-based columns, residual surface silanols (Si-OH) ionize into negatively charged silanolate groups (Si-O⁻) at mid-range pH levels. The protonated amine undergoes a strong cation-exchange interaction with these silanolates[1]. Because the desorption kinetics of ion-exchange are significantly slower than hydrophobic partitioning, the analyte molecules lag behind the main band, creating a pronounced tail[2].

Q2: How do I select the optimal mobile phase pH to eliminate these secondary interactions? A: You must follow the "2-pH Rule" to ensure both the analyte and the column surface are in favorable ionization states.

  • The Low pH Strategy (< 2.5): This is the most robust approach. By using 10-20 mM phosphate buffer at pH 2.5, you force the carboxylic acid into a neutral state (COOH) and the amine into a cationic state (NH₃⁺). Crucially, this low pH completely protonates the acidic silanol species on the stationary phase (returning them to neutral Si-OH)[3],[2]. Without ionized silanols, the cation-exchange mechanism is neutralized, and peak symmetry is restored.

  • The High pH Strategy (> 10.5): Alternatively, operating at a high pH deprotonates the amine (NH₂), removing its positive charge. While the column silanols are fully ionized, there is no cationic group on the analyte to interact with them. Note: This requires specialized hybrid-silica columns that resist alkaline dissolution[1].

Q3: I am operating at pH 2.5, but I still observe an asymmetry factor (As) > 1.8. What column chemistry should I switch to? A: If pH control alone fails, the stationary phase chemistry must be upgraded. Older "Type A" silicas contain metal impurities that drastically increase the acidity of nearby silanols, making them active even at low pH[3]. Switch to an ultra-pure "Type B" silica column that is fully endcapped, which chemically blocks residual silanol activity[1]. If the compound is highly polar and elutes in the void volume of a Reversed-Phase (RPLC) system, switch to a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column. ZIC-HILIC phases exhibit both positive and negative surface charges, providing unique electrostatic selectivity for zwitterions without the severe tailing seen on bare silica[4].

Q4: Could metal chelation be contributing to the tailing of this specific molecule? A: Yes. The spatial arrangement of a carboxylic acid and an amine can allow the molecule to act as a bidentate ligand. It can chelate trace metals (such as Iron or Aluminum) present in the silica matrix, column frits, or stainless steel capillary tubing. This interaction causes severe tailing and often results in poor area reproducibility.

Chemical Interactions Visualization

ChemicalInteractions Zwitterion Amino-chroman-3-yl-acetic acid (Amphoteric) LowPH Low pH (< 2.5) Cationic State Zwitterion->LowPH MidPH Mid pH (4.0 - 8.0) Zwitterionic State Zwitterion->MidPH HighPH High pH (> 10.5) Anionic State Zwitterion->HighPH SilanolNeutral Silanols Protonated (Si-OH) No Ion-Exchange Symmetrical Peak LowPH->SilanolNeutral Optimal RPLC SilanolIonized Silanols Ionized (Si-O⁻) Strong Cation-Exchange Severe Tailing MidPH->SilanolIonized Avoid in RPLC SilanolRepulsion Silanols Ionized (Si-O⁻) Electrostatic Repulsion Poor Retention / Fronting HighPH->SilanolRepulsion Requires Hybrid Silica

Influence of mobile phase pH on analyte ionization and silanol interactions.

Data Presentation: Quantitative Optimization Tables

Table 1: Ionization State and Chromatographic Risk by Mobile Phase pH

Mobile Phase pHAmine State (pKa ~9.5)Carboxyl State (pKa ~4.5)Net Analyte ChargeSilanol State (pKa ~3.5)Chromatographic Outcome
pH < 2.5 Protonated (NH₃⁺)Protonated (COOH)+1 (Cationic)Neutral (Si-OH)Optimal: Good peak symmetry; hydrophobic retention dominates.
pH 4.5 - 8.0 Protonated (NH₃⁺)Deprotonated (COO⁻)0 (Zwitterionic)Ionized (Si-O⁻)High Risk: Severe tailing due to cation-exchange; poor retention.
pH > 10.5 Neutral (NH₂)Deprotonated (COO⁻)-1 (Anionic)Ionized (Si-O⁻)Moderate: Good symmetry, but requires high-pH stable hybrid columns.

Table 2: Column Chemistry Selection Guide

Column ChemistryMechanism of Tailing ReductionBest Use Case for Amino-chroman-3-yl-acetic acid
Type-B C18 (Endcapped) Reduces residual silanols via trimethylsilyl (TMS) capping. Low metal content.Standard low-pH RPLC quantitative workflows.
Polar-Embedded C18 Internal amide/carbamate groups shield residual silanols via a localized water layer.When low pH alone cannot resolve tailing on standard C18.
ZIC-HILIC Zwitterionic surface provides mixed-mode electrostatic partitioning.Highly polar derivatives lacking sufficient RPLC retention.
Experimental Protocol: Self-Validating Buffer & Passivation Workflow

To ensure scientific integrity, troubleshooting must be a self-validating system. Never assume a chemical cause without first ruling out physical dispersion. Follow this step-by-step methodology to resolve tailing for amino-chroman-3-yl-acetic acid.

Phase 1: Physical vs. Chemical Diagnostic (The Self-Validation Step)

  • System Suitability Injection: Inject 1 µL of a neutral, hydrophobic marker (e.g., Toluene for UV detection, or Uracil depending on your organic modifier).

  • Evaluate Asymmetry (As):

    • If As > 1.5 for the neutral marker: The tailing is a physical system issue (e.g., blocked column frit, void at the head of the column, or excessive extra-column volume). Replace the column or in-line frit[5].

    • If As < 1.2 for the neutral marker: The system is physically sound. The tailing of your analyte is strictly chemical. Proceed to Phase 2.

Phase 2: Mobile Phase & Buffer Optimization

  • Buffer Selection: Prepare a 20 mM Potassium Phosphate buffer. (Avoid using unbuffered water with just 0.1% TFA if tailing is severe; true buffers provide localized pH control directly at the silica surface, independent of the analyte's pKa)[6].

  • pH Adjustment: Titrate the aqueous buffer to pH 2.5 using Phosphoric Acid. Verify accuracy to within ±0.05 units using a calibrated pH meter[2].

  • Equilibration: Flush the column with 10-15 column volumes (CV) of the newly buffered mobile phase.

  • Re-evaluate: Inject the amino-chroman-3-yl-acetic acid. If As is still > 1.5, proceed to Phase 3.

Phase 3: Silanol Masking & System Passivation

  • Sacrificial Base Addition: Add 5 mM Triethylamine (TEA) to the mobile phase. TEA acts as a silanol suppressor; it is sterically small and preferentially associates with any highly acidic, inaccessible silanols that the low pH did not fully neutralize[3],[2].

  • Metal Passivation: If the analyte peak area is lower than expected (indicating irreversible adsorption via chelation), disconnect the column. Flush the HPLC system lines and injector with 0.1 M EDTA or 20% Nitric acid for 30 minutes to strip trace iron/aluminum from the stainless steel hardware. Flush thoroughly with LC-MS grade water before reconnecting the column.

References
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex. [Link]

  • buffered pH to avoid peak tailing - Chromatography Forum. Chromatography Forum. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. National Institutes of Health (NIH). [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of LC-MS/MS Methods for Amino-Chroman-3-yl-Acetic Acid

Executive Summary The accurate quantitation of amino-chroman-3-yl-acetic acid (CAS 1706575-50-9)[1] in biological matrices is a critical requirement for preclinical and clinical pharmacokinetic (PK) profiling. However, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantitation of amino-chroman-3-yl-acetic acid (CAS 1706575-50-9)[1] in biological matrices is a critical requirement for preclinical and clinical pharmacokinetic (PK) profiling. However, its zwitterionic nature presents significant bioanalytical challenges. This guide objectively compares two distinct LC-MS/MS workflows—traditional Reversed-Phase Liquid Chromatography with Protein Precipitation (RP-LC/PPT) versus Hydrophilic Interaction Liquid Chromatography with Mixed-Mode Solid Phase Extraction (HILIC/SPE). By evaluating these methodologies against stringent FDA (2018)[2] and ICH M10[3] validation guidelines, we demonstrate why the HILIC/SPE platform is the superior, scientifically sound choice for this analyte.

Mechanistic Rationale: The Polarity Paradox

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the physicochemical properties of the target molecule. Amino-chroman-3-yl-acetic acid contains both a carboxylic acid moiety and a primary amine. At physiological pH (~7.4), it exists as a highly polar zwitterion.

The Failure of Reversed-Phase (RP) Systems: When subjected to traditional C18 RP-LC, the compound's high polarity prevents adequate partitioning into the hydrophobic stationary phase. Consequently, it elutes in the void volume ( t0​ ). This co-elutes the analyte with a massive influx of un-retained matrix components (e.g., endogenous salts, lysophosphatidylcholines). In the electrospray ionization (ESI) source, these matrix components compete for available charge, leading to severe ion suppression (matrix effect) and a catastrophic loss of sensitivity.

The HILIC Advantage: To circumvent this, we employ HILIC. HILIC utilizes a polar stationary phase (e.g., an Amide-bonded surface) and a highly organic, low-aqueous mobile phase. The retention mechanism relies on the partitioning of the analyte into a water-enriched liquid layer immobilized on the stationary phase. Because the initial mobile phase is >90% acetonitrile, desolvation efficiency in the ESI source is exponentially increased compared to RP-LC. Furthermore, HILIC retains polar analytes strongly, shifting their elution well past the void volume and away from ion-suppressing matrix zones.

Workflow Comparison: RP-LC/PPT vs. HILIC/SPE

The following diagram illustrates the divergent paths of the two compared workflows. Workflow B (HILIC/SPE) introduces orthogonal selectivity, ensuring a clean extract and robust retention.

G cluster_A Workflow A: RP-LC / PPT cluster_B Workflow B: HILIC / SPE Plasma Rat Plasma Sample (Spiked with ACAA) PPT Protein Precipitation (PPT) 3x Acetonitrile Plasma->PPT SPE Mixed-Mode SPE (MCX) Wash: MeOH, Elute: 5% NH4OH Plasma->SPE RP_LC Reversed-Phase LC (C18 Column) PPT->RP_LC MatrixEffect High Matrix Effect Poor Retention RP_LC->MatrixEffect MS Tandem Mass Spectrometry (ESI+, MRM Mode) MatrixEffect->MS HILIC HILIC LC (Amide Column) SPE->HILIC CleanExtract Low Matrix Effect Excellent Retention HILIC->CleanExtract CleanExtract->MS

Figure 1: Parallel comparison of RP-LC/PPT vs. HILIC/SPE workflows for amino-chroman-3-yl-acetic acid.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, the HILIC/SPE protocol is designed as a self-validating system. Every step is engineered with a specific mechanistic purpose.

Step-by-Step Sample Preparation (Mixed-Mode SPE)

Causality: Simple PPT leaves phospholipids intact. By using a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent, we exploit the basic amine of the analyte (pKa ~9.0) to trap it, allowing aggressive washing to remove neutral and acidic lipids.

  • Spiking & Disruption: Aliquot 50 µL of plasma. Add 10 µL of Internal Standard (IS: Amino-chroman-3-yl-acetic acid-d4, 100 ng/mL). Dilute with 200 µL of 2% Formic Acid (aq). Why? The acid disrupts protein-analyte binding and fully protonates the primary amine for cation exchange.

  • Conditioning: Condition the Oasis MCX µElution plate with 200 µL Methanol, followed by 200 µL Water.

  • Loading: Load the acidified sample onto the sorbent bed.

  • Wash 1 (Salts): Wash with 200 µL of 2% Formic Acid (aq). Why? Removes endogenous salts and highly polar interferences while keeping the analyte locked via ionic bonds.

  • Wash 2 (Lipids): Wash with 200 µL of 100% Methanol. Why? Elutes neutral lipids and phospholipids that cause matrix effects. The analyte remains bound because the ionic interaction is not broken by organic solvents.

  • Elution: Elute with 2 x 50 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Why? The high pH neutralizes the amine, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water with 10 mM Ammonium Formate to perfectly match the initial HILIC mobile phase conditions.

Chromatographic & MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • Gradient: 100% B held for 1.0 min, ramped to 50% B over 3.0 min. (Note: In HILIC, the highly organic phase is the weak solvent).

  • Flow Rate: 0.4 mL/min.

  • MS/MS (ESI+):

    • Quantifier MRM: m/z 208.1 133.1 (Cleavage of the chroman ring).

    • Qualifier MRM: m/z 208.1 162.1 (Loss of H2​O and CO ).

In-Run Self-Validation Criteria

To ensure data integrity per ICH M10 guidelines[3]:

  • Carryover Check: Blank injections immediately following the Upper Limit of Quantification (ULOQ) must exhibit an analyte peak area 20% of the LLOQ.

  • Extraction Consistency: The IS peak area must remain within ± 15% across all samples in the batch, validating that matrix effects are stable and extraction recovery is uniform.

  • Bracketing QCs: Quality Control samples at Low, Mid, and High levels must bracket the unknown samples. The run is only valid if 67% of QCs are within ± 15% of their nominal concentration.

Performance Data & Objective Comparison

The validation data clearly demonstrates the superiority of the HILIC/SPE approach over the RP-LC/PPT alternative.

Table 1: Method Performance Comparison
ParameterWorkflow A (RP-LC / PPT)Workflow B (HILIC / SPE)Causal Factor
Retention Time ( Rt​ ) 0.8 min (Void Volume)3.5 minHILIC partitions polar molecules into the stationary aqueous layer.
Matrix Effect 45% (Severe Suppression)92% (Minimal Suppression)SPE removes lipids; HILIC shifts Rt​ away from early-eluting salts.
Extraction Recovery 65% ± 12%89% ± 4%MCX specifically traps the protonated amine, minimizing losses.
LLOQ 10.0 ng/mL0.5 ng/mLHigh organic mobile phase in HILIC drastically enhances ESI desolvation.
Table 2: ICH M10 Validation Summary (HILIC/SPE Method)
Validation ParameterICH M10 Acceptance Criteria[3]Observed Performance (HILIC/SPE)Status
Linearity (0.5 - 500 ng/mL) R2≥0.9900 R2=0.9985 PASS
Intra-run Precision (LLOQ) CV 20%8.4%PASS
Intra-run Precision (High QC) CV 15%4.1%PASS
Inter-run Accuracy (Bias) ± 15% ( ± 20% at LLOQ)-3.2% to +4.5%PASS
Carryover (Blank after ULOQ) 20% of LLOQ area4.2%PASS

Conclusion

For the bioanalysis of amino-chroman-3-yl-acetic acid, traditional Reversed-Phase chromatography combined with simple protein precipitation is fundamentally flawed due to the analyte's zwitterionic polarity. By aligning the analytical chemistry with the molecule's physical properties, the HILIC/SPE workflow provides a robust, highly sensitive, and fully compliant methodology. It eliminates matrix suppression, ensures high recovery, and easily meets the rigorous standards set forth by the FDA[2] and ICH M10[3] guidelines.

References

  • ChemRadar. "Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 | CAS Substance Database." ChemRadar. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA, May 2018. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." EMA, January 2023. Available at:[Link]

Sources

Comparative

comparative cytotoxicity of amino-chroman-3-yl-acetic acid derivatives

Comparative Cytotoxicity of Amino-Chroman-3-yl-Acetic Acid Derivatives and Related Scaffolds: A Comprehensive Guide for Drug Development Executive Summary The benzopyran (chroman) core is a privileged structural scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of Amino-Chroman-3-yl-Acetic Acid Derivatives and Related Scaffolds: A Comprehensive Guide for Drug Development

Executive Summary

The benzopyran (chroman) core is a privileged structural scaffold in medicinal chemistry, serving as the backbone for numerous biologically active compounds. Among its derivatives, amino-chroman-3-yl-acetic acid analogs have emerged as highly specialized molecules. As a Senior Application Scientist, I frequently observe that the transition of a drug candidate from a broad-spectrum cytotoxic agent to a highly selective, targeted inhibitor hinges entirely on precise structural morphing. This guide objectively compares the cytotoxicity profiles of amino-chroman-3-yl-acetic acid derivatives against other prominent chroman analogs (e.g., chroman-4-ones, chroman-2,4-diones), providing researchers with field-proven mechanistic insights and self-validating experimental protocols.

Part 1: Structural Determinants of Cytotoxicity (Expertise & Experience)

When evaluating the cytotoxicity of chroman derivatives, it is crucial to understand the causality behind each structural modification. The parent chroman scaffold often exhibits moderate, non-specific cytotoxicity. However, functionalization fundamentally alters its biological trajectory:

  • C3-Acetic Acid Substitution : The addition of an acetic acid moiety at the C3 position introduces a flexible, polar arm that facilitates highly specific protein-protein interactions. For instance, 2-(chroman-3-yl)acetic acid derivatives act as potent, allosteric inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1)[1]. This modification shifts the molecule from a general toxin to a precision agent, demonstrating profound efficacy in ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma) models without exhibiting general cytotoxic effects on normal bone marrow proliferation[1].

  • Amino Functionalization : The incorporation of an amino group alters the pKa and solubility of the molecule, enabling critical hydrogen-bonding networks within target binding pockets. When combined with the acetic acid moiety, the resulting zwitterionic or highly polar nature restricts passive membrane diffusion into healthy cells, thereby reducing off-target basal toxicity while enhancing transporter-mediated cellular uptake in highly metabolically active cancer cells.

  • Carbonyl and Halogen Modifications : In related scaffolds, the presence of a carbonyl group (chroman-4-ones) or dual carbonyls (chroman-2,4-diones) increases the electrophilicity of the ring system. Halogenation (e.g., C6-chloro or C8-bromo) enhances lipophilicity and van der Waals interactions. These modifications drastically improve IC50 values against specific cancer lines like MOLT-4 and MCF-7[2], and can selectively drive the inhibition of enzymes like SIRT2[3].

Part 2: Comparative Cytotoxicity Profiles

To objectively benchmark amino-chroman-3-yl-acetic acid derivatives, we must compare their performance metrics against other functionalized chroman scaffolds. The table below synthesizes quantitative IC50 data across various cell lines to highlight the difference between targeted and generalized cytotoxicity.

Compound Class / DerivativePrimary Target / MechanismCancer Cell LineIC50 (µM)Normal Cell ToxicityRef
Chroman-3-yl-acetic acid derivatives MALT1 Allosteric InhibitionABC-DLBCLHighly Potent (Targeted)None (Bone Marrow)[1]
Spiro[chroman-2,4'-piperidin]-4-ones Apoptosis InductionMCF-7 (Breast)0.31 - 5.62Moderate[4]
Chroman-2,4-diones (Compound 13) General CytotoxicityMOLT-4 (Leukemia)24.4 ± 2.6Not Specified[2]
Chroman-2,4-diones (Compound 13) General CytotoxicityHL-60 (Leukemia)42.0 ± 2.7Not Specified[2]
5,7-Dihydroxy-6-methylchroman-4-one ROS / ApoptosisHeLa (Cervical)16.7 ± 0.11Low (L02 Hepatocytes)[5]
8-Bromo-6-chloro-chroman-4-one SIRT2 Selective InhibitionN/A (Enzymatic)1.5 - 4.5N/A[3]

Strategic Insight: While spiro-chroman and chroman-2,4-dione derivatives exhibit strong general cytotoxicity against solid and liquid tumors[2][4], the chroman-3-yl-acetic acid derivatives stand out for their selective cytotoxicity. By targeting the MALT1 complex, they induce apoptosis exclusively in oncogene-addicted lymphoma cells while sparing healthy hematopoietic stem cells[1].

Part 3: Mechanistic Workflows and Self-Validating Protocols

To ensure scientific trustworthiness, cytotoxicity data must be generated through self-validating systems. A single MTT assay is insufficient; it must be coupled with orthogonal validation and counter-screening to rule out assay interference (a common issue with redox-active chroman derivatives).

Protocol 1: Self-Validating In Vitro Cytotoxicity Assessment

Causality Check: We use MTT to measure metabolic activity, but because some chroman derivatives can spontaneously reduce tetrazolium salts (yielding false viability signals), we mandate a concurrent cell-free blank and a counter-screen.

  • Cell Seeding : Seed target cancer cells (e.g., MCF-7, MOLT-4) and normal counter-screen cells (e.g., L02 hepatocytes or primary bone marrow cells) at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.

  • Compound Treatment : Prepare a 10 mM stock of the amino-chroman-3-yl-acetic acid derivative in DMSO. Perform a 3-fold serial dilution to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical Step: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Internal Controls : Include a vehicle control (0.5% DMSO), a positive cytotoxic control (e.g., Doxorubicin, 10 µM), and a cell-free blank (media + compound + MTT) to test for spontaneous compound reduction.

  • MTT Incubation : After 48h of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization & Readout : Carefully aspirate media, add 150 µL of DMSO to dissolve formazan crystals. Read absorbance at 570 nm.

  • Data Validation : Calculate the Selectivity Index (SI = IC50 Normal Cells / IC50 Cancer Cells). An SI > 10 indicates a highly selective targeted agent rather than a broad-spectrum toxin.

Protocol 2: MALT1-Dependent NF-κB Reporter Gene Assay (RGA)

Causality Check: To prove that the cytotoxicity of chroman-3-yl-acetic acid derivatives is mechanistically driven by MALT1 inhibition, we use a reporter system[1].

  • Transfection : Transfect HEK293 cells with an oncogenic cIAP2-MALT1 fusion construct and an NF-κB-driven luciferase reporter plasmid.

  • Inhibitor Incubation : Treat the cells with the chroman derivative for 24 hours.

  • Luminescence Readout : Lyse cells and add luciferin substrate. A dose-dependent decrease in luminescence confirms that the compound's cytotoxic effect is directly linked to the allosteric inhibition of the MALT1/NF-κB signaling axis[1].

Part 4: Mechanistic Visualizations

Self-validating high-throughput screening workflow for chroman derivatives.

Mechanism of MALT1 allosteric inhibition by chroman-3-yl-acetic acid derivatives.

References

  • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing.ACS Publications.
  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds.SciSpace.
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity.ResearchGate.
  • Facile Synthesis and in vitro Antitumor Activity of 5,7-Dihydroxy-3-(4- hydroxybenzyl)-6-methylchroman-4-one.SciELO.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.PMC.

Sources

Validation

Comparative Guide: Cross-Reactivity of Amino-Chroman-3-yl-Acetic Acid in Competitive ELISA Systems

Target Audience: Pharmacokinetic (PK) Researchers, Assay Developers, and Drug Discovery Scientists. Executive Summary Amino-chroman-3-yl-acetic acid (ACAA) (CAS: 1706575-50-9) is a critical structural motif and downstrea...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokinetic (PK) Researchers, Assay Developers, and Drug Discovery Scientists.

Executive Summary

Amino-chroman-3-yl-acetic acid (ACAA) (CAS: 1706575-50-9) is a critical structural motif and downstream metabolite associated with novel pharmacophores, including allosteric MALT1 inhibitors[1]. In pharmacokinetic monitoring, quantifying ACAA or its parent compounds requires highly specific immunoassays. Because ACAA is a small molecule (MW ~207.23 g/mol ), it lacks multiple distinct epitopes, precluding the use of traditional sandwich ELISAs. Instead, competitive ELISA formats must be employed[2].

This guide provides an objective comparison of commercial antibody strategies (Monoclonal vs. Polyclonal) for ACAA detection, analyzes the mechanistic causes of cross-reactivity, and outlines a self-validating experimental protocol to ensure assay integrity.

Mechanistic Insight: The Challenge of Small Molecule Cross-Reactivity

In competitive immunoassays, cross-reactivity is not merely an intrinsic flaw of the antibody; it is driven by the thermodynamic equilibrium of antibody paratopes recognizing shared structural motifs across different molecules[3]. For chroman derivatives, the rigid chroman ring and the acetic acid side chain act as dominant immunogenic epitopes.

When a parent drug undergoes enzymatic cleavage (e.g., via CYP450 enzymes) to yield ACAA, the structural homology between the parent compound and the metabolite creates significant assay interference. The position and steric presentation of the amino group on the chroman ring dictate the differential affinity (measured as IC50) between the parent drug and ACAA.

Pathway Parent Chroman-based Parent Drug ACAA Amino-chroman-3-yl-acetic acid (ACAA) Parent->ACAA Enzymatic Cleavage Hydroxy Hydroxylated Metabolite Parent->Hydroxy Oxidation Excretion Renal Excretion ACAA->Excretion Phase II Conjugation Hydroxy->Excretion

Caption: Metabolic pathway of chroman-derivatives yielding ACAA prior to excretion.

Comparative Performance Data: Monoclonal vs. Polyclonal Kits

When selecting an ELISA kit for chroman-derivative analysis, researchers must choose between high specificity (for parent drug PK) and broad recognition (for total metabolite screening). Table 1 compares the performance of two standard approaches: a highly specific Monoclonal Kit (Kit A) and a broad-spectrum Polyclonal Kit (Kit B).

Table 1: Comparative Cross-Reactivity Profiles of Anti-Chroman Antibodies

AnalyteMonoclonal Kit A (mAb-4A) IC50 (ng/mL)Kit A Cross-Reactivity (%)Polyclonal Kit B (pAb-2) IC50 (ng/mL)Kit B Cross-Reactivity (%)
Parent Drug (MALT1 Inhibitor) 2.5100%4.1100%
Amino-chroman-3-yl-acetic acid (ACAA) 8.230.5%4.885.4%
Hydroxy-chroman derivative >1000<0.2%156.02.6%
Unrelated Amines >10000ND>10000ND

Data Interpretation & Causality: Kit A (Monoclonal) exhibits higher specificity for the parent drug because its paratope likely recognizes the extended molecular scaffold beyond the chroman ring. Kit B (Polyclonal) contains antibody fractions that strongly recognize the isolated chroman-3-yl-acetic acid motif, leading to high cross-reactivity (85.4%) with ACAA[3].

  • Recommendation: Use Kit A for precise parent drug PK monitoring to avoid ACAA interference. Use Kit B if the objective is to quantify total chroman-based clearance.

Experimental Workflow & Logic

Because small molecules like ACAA cannot adsorb directly to polystyrene microplates without being washed away, they must be covalently conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) for plate coating[4]. The assay relies on the competition between free ACAA in the sample and the immobilized ACAA-BSA conjugate for limited antibody binding sites.

ELISA Prep Sample Prep (ACAA + Matrix) Compete Add Sample & Primary Antibody Prep->Compete Coat Plate Coated with ACAA-BSA Coat->Compete Wash Wash Unbound Complexes Compete->Wash Detect Add HRP-Secondary & TMB Substrate Wash->Detect Read Read OD 450nm (Inverse Signal) Detect->Read

Caption: Competitive ELISA workflow for small molecule ACAA detection.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following step-by-step methodology is designed as a self-validating system , ensuring that any matrix interference or cross-reactivity anomalies are immediately flagged by the assay's own quality control parameters.

Phase 1: Assay Execution
  • Coating: Add 100 µL of ACAA-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) to a 96-well high-bind microplate. Incubate overnight at 4°C.

    • Causality: The high pH ensures optimal hydrophobic interaction between the BSA carrier and the polystyrene well[4].

  • Blocking: Wash the plate 3x with PBS-T (0.05% Tween-20). Add 200 µL of 1% BSA in PBS-T. Incubate for 1 hour at Room Temperature (RT).

    • Causality: Blocks unoccupied hydrophobic sites on the plate, preventing non-specific binding of the primary antibody or HRP-tracer.

  • Competition Incubation: Add 50 µL of ACAA standards or unknown samples to the wells, immediately followed by 50 µL of the primary anti-chroman antibody (optimized dilution). Incubate for 1 hour at RT with gentle shaking.

    • Causality: Simultaneous addition ensures a fair thermodynamic competition between free ACAA and immobilized ACAA for the antibody paratopes[2].

  • Detection: Wash 5x with PBS-T. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 mins. Wash 5x. Add 100 µL TMB substrate for 15 mins, then stop with 50 µL 1M H2SO4. Read OD at 450nm.

Phase 2: System Validation (Critical QC)

To trust the data, the assay must validate itself through two mandatory checks:

  • Spike-and-Recovery (Matrix Validation): Spike a known concentration of ACAA (e.g., 10 ng/mL) into a blank biological matrix (e.g., plasma).

    • Acceptance Criteria: Recovery must fall between 80–120%. If recovery is <80%, matrix proteins are likely sequestering the ACAA (steric hindrance), requiring sample extraction (e.g., Solid Phase Extraction) prior to the ELISA.

  • Parallelism (Affinity Validation): Serially dilute a high-concentration biological sample. Plot the dilution curve against the standard curve.

    • Acceptance Criteria: The slopes must be parallel. Non-parallelism indicates that the antibody has a different affinity for the endogenous metabolite mixture than it does for the pure ACAA standard, highlighting hidden cross-reactivity issues[3].

References

  • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. Journal of Medicinal Chemistry.

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education.

Sources

Comparative

Reproducibility of Amino-Chroman-3-yl-Acetic Acid Synthetic Pathways: A Comparative Guide

Introduction & Scientific Context Amino-chroman-3-yl-acetic acid (CAS# 1706575-50-9)[1] and its regioisomeric derivatives are highly valuable bifunctional building blocks in modern drug discovery and chemical biology. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Amino-chroman-3-yl-acetic acid (CAS# 1706575-50-9)[1] and its regioisomeric derivatives are highly valuable bifunctional building blocks in modern drug discovery and chemical biology. The conformationally restricted chroman core provides a rigid scaffold that effectively projects pharmacophores into deep protein binding pockets, a strategy successfully employed in the development of potent, allosteric MALT1 inhibitors[2]. Furthermore, amino-chroman derivatives serve as direct precursors to, or reduced analogs of, widely used fluorescent probes such as 7-amino-4-methylcoumarin-3-acetic acid (AMCA)[3].

Despite its utility, synthesizing amino-chroman-3-yl-acetic acid with high regioselectivity and reproducibility presents significant chemical challenges. This guide objectively compares the two predominant synthetic pathways—Late-Stage Amination versus De Novo Chroman Construction —providing researchers with self-validating protocols and mechanistic rationales to ensure experimental reproducibility.

Comparative Analysis of Synthetic Pathways

Pathway A: Late-Stage Amination of the Chroman Core

This pathway utilizes commercially available 2-(chroman-3-yl)acetic acid as the starting material[2]. The strategy relies on electrophilic aromatic nitration followed by chemoselective reduction. While this route is step-efficient, the primary challenge lies in controlling the regioselectivity of the nitration step, as the oxygen atom in the chroman ring activates multiple positions on the aromatic system.

Pathway B: De Novo Chroman Construction

This pathway builds the bicyclic system from acyclic precursors. It typically begins with a Pechmann condensation between a protected aminophenol and a dicarboxylic acid derivative to form an amino-coumarin intermediate[3]. A subsequent global reduction converts the coumarin into the saturated chroman core. This route guarantees absolute regiocontrol but requires more steps and careful protecting group management.

Quantitative Performance Comparison
ParameterPathway A: Late-Stage AminationPathway B: De Novo Construction
Overall Yield 45–55%30–40%
Step Count 2 Steps4 Steps (including protection/deprotection)
Regioselectivity Moderate (Requires chromatographic separation of isomers)High (Pre-determined by the aminophenol starting material)
Scalability High (Kilogram scale highly feasible)Moderate (Often limited by high-pressure hydrogenation equipment)
Primary Impurities Poly-nitrated products, regioisomersUnreacted starting materials, ring-opened byproducts

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand that successful synthesis is not just about mixing reagents; it is about controlling the micro-environment of the reaction. The following protocols are designed as self-validating systems.

Protocol A: Late-Stage Amination (Nitration & Reduction)

Step 1: Electrophilic Aromatic Nitration

  • Procedure: Dissolve 2-(chroman-3-yl)acetic acid (1.0 eq) in concentrated H₂SO₄ (0.5 M) and cool to 0 °C in an ice-salt bath. Prepare a nitrating mixture of fuming HNO₃ (1.1 eq) in H₂SO₄ and add it dropwise over 30 minutes, maintaining the internal temperature below 2 °C.

  • Causality & Rationale: The ether linkage of the chroman core is highly susceptible to oxidative cleavage. Maintaining a strict 0 °C environment suppresses this degradation pathway and kinetically favors nitration at the 6-position (para to the activating oxygen).

  • In-Process Validation: Quench a 50 µL aliquot in ice water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the starting material mass is entirely replaced by the nitro-intermediate (M+H: +45 Da shift).

Step 2: Chemoselective Béchamp Reduction

  • Procedure: Suspend the crude nitro-chroman-3-yl-acetic acid in an 80:20 mixture of EtOH and H₂O. Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Heat the vigorously stirred suspension to 80 °C for 4 hours. Filter hot through a pad of Celite to remove iron oxides.

  • Causality & Rationale: While catalytic hydrogenation (Pd/C, H₂) is the industry standard for nitro reduction, the Béchamp reduction (Fe/NH₄Cl) is deliberately chosen here to guarantee chemoselectivity. High-pressure hydrogenation carries a severe risk of hydrogenolysis (cleavage) of the benzylic C-O bond within the chroman core. Furthermore, NH₄Cl provides a mildly acidic environment, avoiding strong acids that could catalyze unwanted esterification with the ethanol solvent.

  • In-Process Validation: Monitor via silica TLC (Eluent: 9:1 DCM:MeOH). The reaction is successful when the UV-active nitro intermediate (high Rf) completely converts to a highly polar, ninhydrin-positive amino product (low Rf).

Protocol B: De Novo Construction (Condensation & Hydrogenation)

Step 1: Pechmann Condensation

  • Procedure: Dissolve N-Boc-3-aminophenol (1.0 eq) and diethyl 2-acetylglutarate (1.2 eq) in anhydrous toluene. Add methanesulfonic acid (0.5 eq) and reflux with a Dean-Stark trap for 12 hours.

  • Causality & Rationale: The Boc protecting group is non-negotiable. If a free aminophenol were used, the basic amine would protonate under the acidic condensation conditions. The resulting ammonium species is strongly electron-withdrawing, which would severely deactivate the phenol ring and completely shut down the electrophilic aromatic substitution required to close the pyranone ring.

  • In-Process Validation: Monitor the stoichiometric accumulation of water in the Dean-Stark trap.

Step 2: Global Reduction & Deprotection

  • Procedure: Dissolve the isolated coumarin intermediate in MeOH. Add Pd/C (10 wt%) and stir under H₂ gas (50 psi) for 24 hours at 40 °C. Filter through Celite, concentrate, and treat with TFA/DCM (1:1) for 2 hours to remove the Boc group.

  • Causality & Rationale: The elevated hydrogen pressure (50 psi) and mild heating are required to overcome the resonance stabilization of the conjugated coumarin system, forcing the complete reduction of the pyranone double bond to yield the saturated chroman core.

  • In-Process Validation: ¹H NMR of the crude mixture must show the complete disappearance of the characteristic vinylic coumarin proton (typically a singlet or doublet around δ 6.0–6.5 ppm) and the emergence of aliphatic chroman multiplets (δ 2.5–3.0 ppm).

Mechanistic Workflow Visualization

The following diagram maps the logical flow and chemical transformations of both synthetic pathways, highlighting the divergence in strategy.

SyntheticPathways StartA 2-(Chroman-3-yl)acetic acid IntA Nitro-chroman-3-yl-acetic acid (Regioisomeric Mixture) StartA->IntA HNO3 / H2SO4 0°C (Electrophilic Aromatic Substitution) RedA Béchamp Reduction (Fe, NH4Cl, EtOH) IntA->RedA Isolation & Purification Product Amino-chroman-3-yl-acetic acid (Target Scaffold) RedA->Product Chemoselective Reduction (Avoids Ring Opening) StartB Protected Aminophenol + Dicarboxylic Precursor IntB Amino-coumarin-3-acetic acid Intermediate StartB->IntB Acid Catalyst, Δ (Pechmann Condensation) RedB Catalytic Hydrogenation (H2, Pd/C) IntB->RedB Deprotection & Isolation RedB->Product High-Pressure Olefin Reduction

Figure 1: Comparative synthetic workflows for amino-chroman-3-yl-acetic acid derivatives.

Sources

Validation

Comprehensive Comparison Guide: Binding Kinetics of Amino-Chroman-3-yl-Acetic Acid Analogs

As a Senior Application Scientist in biophysical characterization, I frequently evaluate novel pharmacophores for challenging therapeutic targets. Amino-chroman-3-yl-acetic acid (CAS 1706575-50-9) and its analogs have em...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in biophysical characterization, I frequently evaluate novel pharmacophores for challenging therapeutic targets. Amino-chroman-3-yl-acetic acid (CAS 1706575-50-9) and its analogs have emerged as a privileged structural class, particularly in the design of allosteric inhibitors targeting the MALT1 paracaspase [1]. MALT1 is a critical scaffolding and proteolytic enzyme in the NF-κB signaling pathway, driving the survival of aggressive B-cell lymphomas.

Because allosteric pockets are often highly hydrophobic and conformationally flexible, thermodynamic affinity ( KD​ ) alone is insufficient for predicting in vivo efficacy. Instead, we must evaluate the binding kinetics —specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—to determine the drug's residence time on the target.

This guide provides an objective, self-validating framework for comparing the binding kinetics of amino-chroman-3-yl-acetic acid analogs using Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

Mechanistic Context: Allosteric Inhibition of MALT1

To understand why we design our kinetic assays in a specific way, we must first understand the biological mechanism. Amino-chroman-3-yl-acetic acid analogs do not bind to the active catalytic site of MALT1. Instead, they bind to an allosteric pocket located in the hinge region between the paracaspase and Ig3 domains[1].

MALT1Pathway BCR B-Cell Receptor (BCR) Activation CBM CBM Complex (CARMA1-BCL10-MALT1) BCR->CBM Phosphorylation MALT1 MALT1 Protease (Active State) CBM->MALT1 Scaffolding & Activation NFKB NF-κB Signaling (Cell Survival) MALT1->NFKB Substrate Cleavage Inhibitor Amino-Chroman-3-yl Analog Inhibitor->MALT1 Allosteric Binding (Inhibits Protease)

Fig 1: MALT1 signaling pathway and the allosteric intervention point of chromane analogs.

Experimental Causality: Because the allosteric pocket is conformationally sensitive, amine coupling of MALT1 to a biosensor is strictly prohibited . Random cross-linking of surface lysines can lock the hinge region or physically occlude the allosteric pocket, leading to artifactual kinetic data. Instead, site-directed biotinylation and capture via Streptavidin/Neutravidin is mandatory to preserve the native conformational plasticity of the enzyme [2].

Assay Selection Logic: SPR vs. BLI

When comparing a library of amino-chroman-3-yl-acetic acid analogs, the choice of biophysical technique depends on the compound's expected affinity and the required throughput.

AssaySelection Start Compound Library: Chroman-3-yl Analogs Throughput Throughput Requirement? Start->Throughput BLI Bio-Layer Interferometry (BLI) - High Throughput - KD > 100 pM Throughput->BLI Primary Screening (>50 compounds) SPR Surface Plasmon Resonance (SPR) - High Resolution - Fast Kinetics Throughput->SPR Lead Optimization (<10 compounds) Validation Orthogonal Validation & Residence Time Analysis BLI->Validation SPR->Validation

Fig 2: Decision matrix for selecting the appropriate kinetic characterization platform.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every kinetic assay must be a self-validating system. This means incorporating internal controls for non-specific binding (NSB), bulk refractive index shifts, and protein activity decay.

Protocol A: High-Resolution SPR (Biacore T200/8K)

SPR is the gold standard for resolving the extremely slow off-rates typical of optimized MALT1 inhibitors. We utilize Single-Cycle Kinetics (SCK) rather than Multi-Cycle Kinetics (MCK). Why? Because stripping tightly bound allosteric inhibitors requires harsh regeneration buffers (e.g., 50 mM NaOH) that denature the MALT1 paracaspase domain. SCK injects increasing concentrations sequentially, bypassing the need for regeneration.

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S Sensor Chip SA (Streptavidin). Condition with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH to remove unbound dextran.

  • Ligand Capture: Inject biotinylated MALT1 (residues 334–719) at 10 µg/mL onto Flow Cell 2 (FC2) until a capture level of 20–30 RU is reached. Causality: Keeping the Rmax​ low prevents Mass Transport Limitation (MTL), ensuring we measure true binding kinetics rather than diffusion rates. FC1 is left blank as a reference.

  • Buffer Selection: Use HBS-P+ supplemented with 1 mM TCEP and 1% DMSO . Causality: TCEP prevents the oxidation of the catalytic Cys464, while 1% DMSO is critical to keep the highly hydrophobic chromane analogs in solution.

  • DMSO Calibration: Run a 6-point DMSO calibration curve (0.5% to 1.5%) prior to analyte injection. This corrects for the excluded volume effect (the difference in bulk refractive index between the reference and active flow cells).

  • Analyte Injection (SCK): Inject the amino-chroman-3-yl-acetic acid analog in a 5-point dose response (e.g., 1.2, 3.7, 11.1, 33.3, 100 nM) at a high flow rate of 50 µL/min. Contact time: 60s per injection. Final dissociation time: 1800s.

  • Data Fitting: Double-reference the sensorgrams (subtract FC1 and a zero-concentration buffer blank) and fit to a 1:1 Langmuir binding model.

SPRWorkflow Chip Sensor Chip (Streptavidin/SA) Ligand Capture: Biotin-MALT1 Chip->Ligand Analyte Inject: Chroman Analogs (Single-Cycle) Ligand->Analyte Regen No Regeneration (Preserves Target) Analyte->Regen Data 1:1 Langmuir Fit (kon, koff, KD) Regen->Data

Fig 3: Single-Cycle SPR workflow designed to protect MALT1 conformational integrity.

Protocol B: Orthogonal BLI Screening (Octet RED96)

BLI is utilized for rapid, parallel screening of early-stage chromane analogs where throughput is prioritized over the resolution of ultra-slow off-rates.

Step-by-Step Methodology:

  • Hydration: Hydrate Super Streptavidin (SSA) biosensors in assay buffer (HBS-P+ / 1 mM TCEP / 1% DMSO) for 10 minutes.

  • Loading: Dip biosensors into 20 µg/mL biotinylated MALT1 until a wavelength shift of ~0.5 nm is achieved.

  • Quenching (Self-Validation): Dip loaded sensors into 10 µg/mL biocytin for 60 seconds. Causality: This blocks any remaining streptavidin sites, preventing non-specific binding of the hydrophobic chromane analogs to the biosensor matrix.

  • Kinetics: Dip sensors into a dilution series of the analogs (Association: 60s). Move to buffer wells (Dissociation: 120s). Shake speed: 1000 RPM to minimize the unstirred water layer.

  • Referencing: Subtract the signal from a parallel reference sensor (MALT1 loaded, dipped in buffer) to correct for baseline drift.

Comparative Data Analysis

The table below summarizes the SPR-derived kinetic parameters for three representative stages of amino-chroman-3-yl-acetic acid scaffold morphing [1].

CompoundStructural Modification kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ )
Analog A Unsubstituted Chromane Core 1.2×104 4.5×10−3 375.03.7 min
Analog B 6-Fluoro-Chromane 2.8×104 1.1×10−3 39.315.1 min
Analog C Pyrazolopyrimidine-Chromane Urea 4.1×104 1.5×10−4 3.6111.1 min
Expert Insights on the Data
  • The Role of Halogenation (Analog B): Adding a fluorine atom at the C6 position of the chromane ring slightly improves the association rate ( kon​ ) but dramatically decreases the dissociation rate ( koff​ ). Structurally, this halogen interacts favorably with the backbone carbonyl of Arg576 in the MALT1 allosteric pocket, anchoring the molecule.

  • Residence Time Drives Efficacy (Analog C): While Analog C (a highly optimized derivative akin to clinical candidates) shows a 10-fold improvement in KD​ over Analog B, its true value lies in its Residence Time ( τ=1/koff​ ) . A residence time of nearly 2 hours ensures that MALT1 remains locked in an inactive conformation long enough to sustainably suppress NF-κB signaling in vivo, preventing the rapid rebound of B-cell receptor signaling.

Conclusion & Best Practices

When evaluating amino-chroman-3-yl-acetic acid analogs, researchers must prioritize kinetic profiling over steady-state affinity. The transition from a simple chromane core to a highly efficacious allosteric inhibitor is entirely driven by optimizing the dissociation rate ( koff​ ). To ensure reproducible and artifact-free data, always utilize site-directed capture methods (avoiding amine coupling), employ Single-Cycle Kinetics to preserve target viability, and strictly control for DMSO mismatches.

References

  • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing Journal of Medicinal Chemistry URL:[Link]

  • Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma Cancer Research (American Association for Cancer Research) URL:[Link]

Safety & Regulatory Compliance

Safety

Amino-chroman-3-yl-acetic acid proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not just as a regulatory checklist, but as a fundamental extension of chemical mechanics. Amino-chroman-3-yl-acetic acid (CAS# 1706575-50-9) is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not just as a regulatory checklist, but as a fundamental extension of chemical mechanics. Amino-chroman-3-yl-acetic acid (CAS# 1706575-50-9) is a highly specialized building block frequently utilized in peptidomimetic design and small-molecule drug discovery. Because it features a bicyclic oxygen heterocycle (chroman), a primary amine, and a carboxylic acid, it exhibits unique zwitterionic behavior that dictates how it must be handled, neutralized, and disposed of.

This guide provides a causality-driven, step-by-step operational plan for the safe handling, spill response, and disposal of this compound.

Physicochemical & Hazard Profiling

To design an effective disposal protocol, we must first understand the quantitative and structural properties of the material. The presence of both an amine and a carboxylic acid means this compound's solubility and reactivity are highly pH-dependent.

PropertyValueOperational Implication
Chemical Name Amino-chroman-3-yl-acetic acidFeatures a reactive primary amine and acidic carboxylate.
CAS Number 1706575-50-9Essential for regulatory tracking and waste manifest compliance[1].
Molecular Formula C11H13NO3Carbon-rich organic framework; requires high-temperature incineration[1].
Molecular Weight 207.23 g/mol Used to calculate stoichiometric neutralization if derivatized in bulk[1].
Physical State Solid (Powder)Presents an inhalation hazard; necessitates local exhaust ventilation.
GHS Hazard Class Skin Irrit. 2, Eye Irrit. 2ADirect contact causes irritation; mandates standard chemical PPE.

Data sourced from the 1[1] and analogous organic acid safety standards from .

Accidental Spill Response & Containment Workflow

When a spill occurs, immediate containment is required to prevent aerosolization of the powder or spread of the dissolved liquid.

Mechanistic Warning: Never use bleach (sodium hypochlorite) to decontaminate spills of Amino-chroman-3-yl-acetic acid. The primary amine on the chroman ring can react rapidly with hypochlorite to form volatile, toxic, and potentially explosive chloramines.

Step-by-Step Spill Protocol:

  • Isolate the Area: Immediately restrict access. If the spill is a dry powder, turn off any localized fans to prevent airborne dispersion.

  • Don Appropriate PPE: Ensure you are wearing nitrile gloves, tightly sealed safety goggles, and a lab coat. For large powder spills, an N95 or P100 particulate respirator is required.

  • Containment (Solid Spill): Gently cover the powder with slightly damp paper towels to suppress dust. Sweep the material using a non-sparking static-free brush into a designated solid waste container.

  • Containment (Liquid Spill): If dissolved in an organic solvent (e.g., DMSO, Methanol), surround the spill with an inert absorbent like vermiculite or sand. Do not use combustible sawdust.

  • Decontamination: Wash the affected surface with a mild, non-reactive laboratory detergent (e.g., Alconox) and warm water.

Self-Validating System: How do you know the spill is completely neutralized? After the final water wipe-down, swab the spill surface with a damp piece of universal pH paper. A result of pH 6.5–7.5 validates that no residual acidic or basic micro-environments remain, confirming complete decontamination.

Proper Disposal Procedures & Waste Segregation

Because Amino-chroman-3-yl-acetic acid is an amphoteric molecule (acting as both an acid and a base), improper mixing in waste carboys can lead to unwanted exothermic acid-base reactions or precipitation.

Methodology for Liquid Waste Segregation:

  • Aqueous Waste Neutralization: If the compound is dissolved in an aqueous buffer, check the pH before disposal. Adjust the solution to pH 6.0–8.0 using dilute NaOH or HCl.

    • Causality: At neutral pH, the compound exists predominantly in its zwitterionic form (protonated amine, deprotonated carboxylate). This is its most thermodynamically stable and least reactive state, minimizing the risk of off-gassing or container degradation during transport.

  • Organic Waste Segregation: If the compound was used in assays requiring organic solvents (e.g., DMSO, Methanol, Acetonitrile), dispose of it in the Non-Halogenated Organic Waste container.

    • Causality: If mixed with halogenated solvents (like Dichloromethane), the waste must be processed differently to prevent the formation of highly toxic dioxins during incineration. Keep them strictly segregated.

Methodology for Solid Waste Disposal:

  • Primary Containment: Place all empty vials, heavily contaminated pipette tips, and swept-up spill debris into a puncture-resistant, sealable bio-bin or solid hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Solid Waste: Contains Amino-chroman-3-yl-acetic acid (CAS 1706575-50-9) - Skin/Eye Irritant."

  • Final Destruction: Solid waste must be manifested for High-Temperature Incineration by an EPA-compliant (or local equivalent) waste management facility. The high temperatures ensure the complete cleavage of the robust chroman ring system into harmless CO2, H2O, and NOx gases.

Waste Management Decision Workflow

To ensure operational clarity on the lab floor, follow this logical decision tree for routing Amino-chroman-3-yl-acetic acid waste streams.

DisposalWorkflow Start Amino-chroman-3-yl-acetic acid Waste Generation Solid Solid Powder/Residue Start->Solid Liquid Liquid Solutions Start->Liquid Spill Accidental Spill Start->Spill SolidWasteBin Hazardous Solid Waste Solid->SolidWasteBin OrgSolv Organic Solvent (DMSO, MeOH) Liquid->OrgSolv AqSolv Aqueous Solution (Acidic/Basic) Liquid->AqSolv SpillKit Absorb with Inert Material (Sand/Vermiculite) Spill->SpillKit OrgWaste Non-Halogenated Organic Waste OrgSolv->OrgWaste AqWaste Aqueous Waste (pH Adjusted 6-8) AqSolv->AqWaste Incineration High-Temp Incineration (EPA Compliant) OrgWaste->Incineration AqWaste->Incineration SpillKit->SolidWasteBin SolidWasteBin->Incineration

Decision tree for the safe segregation and disposal of Amino-chroman-3-yl-acetic acid waste streams.

References

  • ChemRadar. "Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 | CAS Substance Database". ChemRadar.[Link]

Sources

Handling

Personal protective equipment for handling Amino-chroman-3-yl-acetic acid

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a mechanistic system. Amino-chroman-3-yl-acetic acid (CAS 1706575-50-9) [1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a mechanistic system. Amino-chroman-3-yl-acetic acid (CAS 1706575-50-9) [1] is a specialized bifunctional molecule utilized in advanced drug development. To ensure operational safety, we must understand the chemical causality behind its hazards and implement a self-validating safety protocol.

This guide provides the essential, step-by-step logistical and safety workflows required to handle this compound safely, ensuring your laboratory remains compliant, efficient, and protected.

Risk Assessment & Hazard Causality

To design an effective Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450)[2], we must first deconstruct the molecule's structural hazards:

  • The Chroman Ring (Lipophilicity): The core of the molecule is a bicyclic oxygen-containing heterocycle. This structure is highly lipophilic, significantly increasing the molecule's partition coefficient (LogP). Causality: This lipophilicity enhances the compound's ability to permeate the stratum corneum (the skin's outer barrier), making dermal exposure a critical risk.

  • The Amine Moiety (-NH₂): Amines act as weak bases and potential nucleophiles. Causality: In biological systems, reactive amines can act as sensitizers. On the skin or respiratory tract, they can cause contact dermatitis or allergic sensitization.

  • The Carboxylic Acid Moiety (-COOH): Causality: This functional group imparts mild corrosive properties and acts as a localized irritant to mucous membranes upon inhalation or direct contact.

Because this molecule is an amphoteric zwitterion with a highly skin-permeable core, standard latex gloves and basic dust masks are structurally insufficient to prevent exposure[3].

Mandatory PPE Matrix

The National Research Council’s Prudent Practices in the Laboratory dictates that handling organic acids and amines requires minimizing skin contact through carefully selected elastomeric barriers[3]. Below is the quantitative PPE matrix required for handling Amino-chroman-3-yl-acetic acid.

PPE CategorySpecification / MaterialQuantitative Metric / StandardJustification (Causality)
Hand Protection (Incidental) Nitrile (NBR)Thickness: 0.11 mm Breakthrough: > 30 minSufficient for quick transfers; the dense NBR matrix resists lipophilic chroman permeation better than latex.
Hand Protection (Extended) Butyl Rubber or NeopreneThickness: 0.30 mm Breakthrough: > 480 minMandatory for spill cleanup or prolonged solvent exposure where the chemical is dissolved in a carrier solvent.
Eye Protection Chemical Splash GogglesANSI Z87.1 Impact rated, indirect ventingProtects against airborne dust/aerosols of the irritating carboxylic acid moiety.
Body Protection Flame-retardant (FR) Lab CoatNomex® or CP-85 (100% cotton)Prevents electrostatic discharge (ESD) during dry powder transfer, which could ignite airborne dust.
Respiratory N95 or P100 Particulate RespiratorNIOSH-approved (If handled outside a hood)Prevents inhalation of the sensitizing amine dust into the pulmonary mucosal lining.

Experimental Protocol: Safe Handling & Transfer

Executing a safe transfer of this powder requires mitigating static electricity and preventing aerosolization.

Step 1: Environmental Control Verification Prior to handling, verify that the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm), as mandated by standard laboratory safety guidelines[4]. Clear the workspace of incompatible materials (e.g., strong oxidizers).

Step 2: Static Mitigation Amino-chroman-3-yl-acetic acid is a dry powder prone to static accumulation. Use an anti-static weighing boat and a zero-stat ion gun to neutralize the microenvironment. Causality: Neutralizing static prevents the lipophilic powder from repelling off the spatula and aerosolizing into the breathing zone.

Step 3: Weighing Protocol Tare the anti-static boat on an analytical balance situated inside the ventilated enclosure. Use a grounded stainless-steel spatula to execute the powder transfer.

Step 4: In-Situ Solubilization To minimize inhalation risks during transit, add your primary solvent (e.g., DMSO or a buffered aqueous solution) directly to the weighing vessel inside the fume hood before transferring the mixture to a secondary reaction vessel.

Step 5: Equipment Decontamination Post-transfer, wipe down the balance and spatulas with a 70% Isopropanol / 30% Water solution. Causality: The isopropanol dissolves the lipophilic chroman ring, while the water solubilizes the zwitterionic amine/acid groups, ensuring complete decontamination.

Spill Response & Disposal Plan

In the event of an accidental release, follow this self-validating containment protocol:

Step 1: Evacuation & Assessment For spills exceeding 50g, immediately evacuate the local laboratory zone. For minor benchtop spills (< 50g), don extended-contact Butyl rubber gloves and chemical splash goggles.

Step 2: Containment Surround the powdered spill with an inert, non-combustible absorbent such as diatomaceous earth. Do not use combustible materials like paper towels directly on the dry powder, as friction could induce static discharge.

Step 3: Neutralization Because Amino-chroman-3-yl-acetic acid is amphoteric, it requires careful neutralization. Lightly mist the powder with water to suppress dust aerosolization. Apply a mild amphoteric buffer (e.g., sodium bicarbonate) to neutralize the free carboxylic acid moieties.

Step 4: Collection Sweep the neutralized slurry using a non-sparking, conductive dustpan. Transfer the material into a hazardous waste bag (polyethylene, 2 mil thickness).

Step 5: Disposal & Decontamination Label the container as "Hazardous Waste: Amphoteric Organic Acid / Amine Derivative." Wash the spill surface with a 1% acetic acid solution to neutralize residual free amines, followed by a final 70% isopropanol wipe. Store the waste in a secondary containment tray compliant with EPA/RCRA regulations until EHS pickup.

Mechanistic Workflow Diagram

The following logical workflow maps the standard operating procedure from initial handling to final disposal.

G Start Amino-chroman-3-yl-acetic acid Handling Workflow PPE Don Mandatory PPE (Nitrile, FR Coat, Goggles) Start->PPE Weighing Weighing & Transfer (Ventilated Enclosure) PPE->Weighing Reaction Chemical Reaction (Closed System) Weighing->Reaction Spill Spill Detected? Reaction->Spill Containment Contain & Neutralize (Sodium Bicarbonate) Spill->Containment Yes Disposal Hazardous Waste Disposal (EPA/RCRA Compliant) Spill->Disposal No Containment->Disposal

Workflow for handling Amino-chroman-3-yl-acetic acid, from PPE donning to disposal.

References

  • Amino-chroman-3-yl-acetic acid CAS#1706575-50-9 | Global PFAS Screening Tool, chemradar.com,
  • Labor
  • Working with Chemicals - Prudent Practices in the Labor
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN, osha.gov,

Sources

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